Butane-1,4-diyl diacetoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSFHIUGYHMYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139062-18-3 | |
| Record name | Poly(oxy-1,4-butanediyl), α-(1,3-dioxobutyl)-ω-(1,3-dioxobutoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139062-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70156381 | |
| Record name | Butane-1,4-diyl diacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13018-41-2 | |
| Record name | Butanoic acid, 3-oxo-, 1,4-butanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane-1,4-diyl diacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-1,4-diyl diacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-diyl diacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butane-1,4-diyl diacetoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V2P4WCQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butane-1,4-diyl diacetoacetate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butane-1,4-diyl diacetoacetate through the transesterification of ethyl acetoacetate with 1,4-butanediol. This document details the underlying chemical principles, experimental protocols, and relevant applications, with a focus on providing actionable data and methodologies for professionals in the fields of chemistry and drug development.
Introduction
This compound is a symmetrical diester characterized by the presence of two β-keto ester functionalities. This structural feature makes it a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a crosslinking agent in polymer chemistry.[1] The synthesis of this compound is commonly achieved through the transesterification of a readily available acetoacetate ester, such as ethyl acetoacetate, with 1,4-butanediol.[1][2] This method offers a direct and efficient route to the desired product.
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a reversible reaction.[3] To drive the reaction towards the formation of this compound, the equilibrium must be shifted to the product side. A common and effective strategy is the removal of the ethanol byproduct as it is formed.[2]
Reaction Mechanism and Catalysis
The transesterification of ethyl acetoacetate with 1,4-butanediol is typically catalyzed by an acid. Boric acid is an effective and environmentally benign catalyst for this transformation.[4][5][6][7] The reaction can also be performed under solvent-free conditions, which offers advantages in terms of green chemistry.[4][8]
The proposed mechanism for the boric acid-catalyzed transesterification involves the activation of the β-keto ester by the catalyst. The boric acid coordinates to the carbonyl oxygens of the ethyl acetoacetate, increasing the electrophilicity of the ester carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl groups of 1,4-butanediol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via transesterification of ethyl acetoacetate with 1,4-butanediol.
| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Ethyl Acetoacetate:1,4-Butanediol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Reference |
| Boric Acid | 10 | 2.2 : 1 | 140-150 | 24 | 33.3 | Solvent-free | [8] |
| Silica-supported Boric Acid | Varies | Varies | Varies | Varies | 87-95 (for similar β-keto esters) | Solvent-free | [4] |
Note: Data for the direct synthesis of this compound is limited. The yield for silica-supported boric acid is based on the transesterification of other β-keto esters with various alcohols and serves as a reference for the potential efficiency of this catalytic system.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure for the boric acid-catalyzed transesterification of a β-keto ester.[8]
Materials:
-
Ethyl acetoacetate
-
1,4-Butanediol
-
Boric acid
-
Round-bottom flask
-
Distillation apparatus (short path)
-
Heating mantle with magnetic stirrer
-
Vacuum source
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a short path distillation apparatus, add 1,4-butanediol (0.1 mol, 9.01 g) and ethyl acetoacetate (0.22 mol, 28.63 g).
-
Add boric acid (0.01 mol, 0.62 g) to the reaction mixture.
-
Heat the mixture to 140-150 °C with vigorous stirring.
-
The ethanol byproduct will begin to distill off. Continue the reaction for 24 hours, collecting the distilled ethanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
The crude product can be purified by vacuum distillation.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction corresponding to this compound at the appropriate boiling point and pressure. The exact conditions will depend on the vacuum achieved. It is advisable to perform a small-scale distillation first to determine the boiling point under the specific vacuum conditions.
-
Collect the purified product, which should be a colorless to pale yellow liquid.
Mandatory Visualizations
Reaction Pathway
Caption: Transesterification of Ethyl Acetoacetate with 1,4-Butanediol.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Application in Drug Development: Hantzsch Pyridine Synthesis
β-Keto esters, such as the acetoacetate moiety in the title compound, are crucial precursors in the Hantzsch pyridine synthesis. This reaction is a cornerstone in the synthesis of dihydropyridines, a class of compounds widely used as calcium channel blockers for the treatment of hypertension.[6][7][9][10][11]
Caption: Role of β-keto esters in Hantzsch synthesis of dihydropyridines.
Conclusion
The transesterification of ethyl acetoacetate with 1,4-butanediol provides a direct route to this compound, a valuable synthetic intermediate. The use of environmentally benign catalysts such as boric acid and the implementation of solvent-free conditions align with the principles of green chemistry. The versatility of the acetoacetate functionality, particularly in the synthesis of medicinally relevant compounds like dihydropyridine calcium channel blockers, underscores the importance of this synthetic methodology. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to effectively synthesize and utilize this compound in their work.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 3. biofueljournal.com [biofueljournal.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. aau.ac.ae [aau.ac.ae]
- 7. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physico-chemical Properties of Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate, also known as 1,4-butanediol diacetoacetate, is a diester of 1,4-butanediol and acetoacetic acid. Its bifunctional nature, containing two β-keto ester moieties, makes it a versatile building block in organic synthesis and a valuable component in polymer chemistry. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its chemical reactivity.
Physico-chemical Properties
General and Computed Properties
This table presents the general chemical information and computationally derived properties for this compound. These computed values are useful for predicting the behavior and reactivity of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₆ | [1][2][3] |
| Molecular Weight | 258.27 g/mol | [1][3][4] |
| IUPAC Name | 4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | [1] |
| CAS Number | 13018-41-2 | [1][4] |
| XLogP3 | 0.4 | [1][2] |
| Topological Polar Surface Area | 86.7 Ų | [1][2] |
| Rotatable Bond Count | 11 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Complexity | 289 | [2] |
Experimental Physical Properties
Specific experimental data for the melting point, boiling point, and density of this compound are not widely reported. The purity of the commercially available compound is typically around 95%.[4] For context, the properties of the related compound, 1,4-butanediol diacetate, are provided below.
| Property | Value (for 1,4-Butanediol diacetate) | Source |
| Melting Point | 12.0 °C | [5] |
| Boiling Point | 229.0 °C @ 760 mmHg | [5][6] |
| Flash Point | 105.2 °C (Closed Cup) | [5] |
| Solubility in Water | 3840 mg/L @ 25 °C (estimated) | [5] |
Experimental Protocols
Detailed experimental protocols for determining the key physico-chemical properties of a compound like this compound are provided below. These are general methods that can be applied in a laboratory setting.
Synthesis of this compound
This compound is typically synthesized via the esterification of 1,4-butanediol with an acetoacetylating agent, such as ethyl acetoacetate.[4]
Materials:
-
1,4-butanediol
-
Ethyl acetoacetate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (for azeotropic removal of ethanol)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,4-butanediol, a molar excess of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Assemble a Dean-Stark apparatus with a condenser on top of the flask.
-
Heat the reaction mixture to reflux. The ethanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
Procedure:
-
Finely powder a small sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small sample quantities.
Procedure:
-
Place a small amount of this compound into a small test tube (fusion tube).
-
Invert a sealed-end capillary tube and place it inside the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer.
-
Heat the apparatus slowly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a steady stream of bubbles is observed.
-
As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7][8][9][10][11]
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.
Procedure (using a graduated cylinder):
-
Weigh a clean, dry graduated cylinder on an analytical balance.
-
Add a known volume of this compound to the graduated cylinder.
-
Record the volume, reading from the bottom of the meniscus.
-
Weigh the graduated cylinder with the liquid.
-
The mass of the liquid is the difference between the two weighings.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[12][13][14][15][16]
Solubility Testing
A qualitative assessment of solubility in various solvents can be performed.
Procedure:
-
To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).
-
Agitate the mixtures and observe if the solid dissolves completely.
-
If the substance dissolves, it is considered soluble in that solvent. If not, it is insoluble. Solubility can be further quantified by determining the maximum mass that dissolves in a given volume of solvent.
Chemical Reactivity and Signaling Pathways
The reactivity of this compound is primarily dictated by its β-keto ester functional groups. These groups are susceptible to hydrolysis and can participate in various crosslinking reactions.
Hydrolysis
Under acidic or basic conditions, the ester linkages of this compound can be cleaved through hydrolysis. This reaction yields 1,4-butanediol and acetoacetic acid. Acetoacetic acid is a ketone body and can be further metabolized in biological systems.
Crosslinking Reactions
The acetoacetate groups of this compound can undergo several crosslinking reactions, making it a useful crosslinking agent in polymer formulations. One common mechanism is the reaction with multifunctional amines, known as the Michael addition.
Conclusion
This compound is a molecule with significant potential in synthetic and materials chemistry. While comprehensive experimental data on its fundamental physico-chemical properties are somewhat limited in the public domain, this guide provides the available information and outlines standard methodologies for their determination. The reactivity of its β-keto ester groups allows for a range of chemical transformations, including hydrolysis and crosslinking, which are key to its applications. Further research into the experimental characterization of this compound would be beneficial for its broader application in research and development.
References
- 1. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 5. 1,4-butane diol diacetate, 628-67-1 [thegoodscentscompany.com]
- 6. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. calnesis.com [calnesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
- 15. mt.com [mt.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for butane-1,4-diyl diacetoacetate (CAS No. 13018-41-2), a symmetrical diester with the molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g/mol .[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the structural elucidation and quality control of this compound.
Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple spectrum is anticipated.[2]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | s | 4H | -C(O)CH₂ C(O)- |
| ~4.15 | t | 4H | -OCH₂ - |
| ~2.27 | s | 6H | -C(O)CH₃ |
| ~1.75 | m | 4H | -OCH₂CH₂ CH₂ CH₂O- |
Table 2: ¹³C NMR Spectroscopic Data (Predicted) [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C =O (Ketone) |
| ~167.0 | C =O (Ester)[1] |
| ~64.5 | -OC H₂- |
| ~50.0 | -C(O)C H₂C(O)-[1] |
| ~30.0 | -C(O)C H₃ |
| ~25.0 | -OCH₂C H₂- |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its ester and ketone functional groups.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium | C-H (Aliphatic) Stretch[1] |
| 1745 | Strong | C=O (Ester) Stretch[1] |
| 1720 | Strong | C=O (Ketone) Stretch[1] |
| 1250 | Strong | C-O (Ester) Stretch |
| 1150 | Strong | C-O-C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at an m/z of approximately 258.[1]
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Relative Abundance (%) | Assignment |
| 258 | 5 | [M]⁺ |
| 215 | 20 | [M - C₂H₃O]⁺ |
| 173 | 40 | [M - C₄H₅O₂]⁺ |
| 129 | 100 | [C₆H₉O₃]⁺ |
| 85 | 60 | [C₄H₅O₂]⁺ |
| 43 | 95 | [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are recorded on a 400 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation and Analysis:
-
A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Analysis:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
For Electron Ionization (EI), the electron energy is set to 70 eV.[3]
-
The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.
References
A Technical Guide to the Reactivity of Dual Acetoacetate Moieties in Butane-1,4-diyl diacetoacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Butane-1,4-diyl diacetoacetate (BDDA) is a symmetric diester possessing two β-keto-ester functional groups. This unique structure imparts a versatile reactivity profile, making it a valuable building block in diverse fields ranging from polymer chemistry to the synthesis of complex heterocyclic molecules for pharmaceutical applications. The core of BDDA's reactivity lies in the dual acetoacetate moieties, which feature acidic α-protons and multiple electrophilic carbonyl centers. This guide provides an in-depth analysis of the key chemical transformations of BDDA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.
Physicochemical Properties and Synthesis
This compound is a research compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol .[1][2] Its structure features a flexible butane-1,4-diyl linker connecting two acetoacetate units.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₆ | [2][3][4] |
| Molecular Weight | 258.27 g/mol | [2][3] |
| CAS Number | 13018-41-2 | [2][3] |
| Topological Polar Surface Area | 86.7 Ų | [2][3] |
| Rotatable Bond Count | 11 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
The primary route for synthesizing BDDA involves the acid-catalyzed transesterification of 1,4-butanediol with an acetoacetate ester, such as ethyl acetoacetate.[1]
Core Reactivity Principles
The chemical behavior of BDDA is dominated by the characteristics of the β-dicarbonyl system present in its acetoacetate moieties.
Keto-Enol Tautomerism
A fundamental property of acetoacetates is the equilibrium between the keto and enol tautomeric forms.[1] This tautomerism is crucial as the enol form is the reactive nucleophile in many reactions. The equilibrium is highly dependent on the solvent, with non-polar solvents favoring the internally hydrogen-bonded enol form.[5][6]
The predicted infrared (IR) frequencies, based on DFT calculations for model acetoacetate systems, highlight the distinct spectral features of each tautomer.[1]
| Tautomer | Functional Group | Predicted Frequency (cm⁻¹) |
| Keto | C=O (Ketone) stretch | ~1730-1750 |
| Keto | C=O (Ester) stretch | ~1710-1730 |
| Enol | O-H (H-bonded) stretch | ~2800-3200 |
| Enol | C=O (Ester, conjugated) stretch | ~1650-1670 |
| Enol | C=C stretch | ~1600-1630 |
Acidity and Enolate Formation
The methylene protons located between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in water for ethyl acetoacetate) due to the resonance stabilization of the resulting carbanion (enolate). This allows for easy deprotonation by a suitable base to form a potent carbon-based nucleophile, which is central to alkylation and condensation reactions.[1][6]
Key Chemical Transformations
The dual acetoacetate structure of BDDA allows it to participate in a wide array of chemical reactions, often serving as a linchpin to construct more complex molecular architectures.
Alkylation at the α-Carbon
In the presence of a base, the α-carbons of BDDA can be sequentially or simultaneously deprotonated and subsequently alkylated by electrophiles such as alkyl halides.[7][8] This reaction, a variation of the acetoacetic ester synthesis, allows for the introduction of new carbon-carbon bonds.
Experimental Protocol: General Procedure for α-Carbon Alkylation
-
Deprotonation: Dissolve BDDA (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (2.2 equivalents for dialkylation), at 0 °C under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the dienolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester linkages of BDDA can be hydrolyzed.[1] This initially yields butane-1,4-diol and acetoacetic acid. Acetoacetic acid is a β-keto acid and is thermally unstable, readily undergoing decarboxylation upon heating to produce acetone and carbon dioxide.[1][9]
Hantzsch Pyridine Synthesis
BDDA is an ideal substrate for the Hantzsch pyridine synthesis, a multicomponent reaction that produces dihydropyridines (DHPs).[10][11] In this reaction, BDDA provides the two required β-keto-ester units in a single molecule. The reaction condenses BDDA with an aldehyde and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-DHP derivative.[12][13] Subsequent oxidation yields the corresponding pyridine.[10] This pathway is highly relevant in medicinal chemistry, as the 1,4-DHP scaffold is the core of several calcium channel blocker drugs.[14]
Experimental Protocol: Hantzsch Synthesis using BDDA
-
Reaction Setup: In a round-bottom flask, dissolve BDDA (1 equivalent) and an aldehyde (1 equivalent) in a protic solvent such as ethanol or methanol.
-
Nitrogen Source: Add ammonium acetate (1.1 equivalents) or a solution of aqueous ammonia.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from 2 to 12 hours.[14]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
-
Purification: The crude 1,4-DHP can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
(Optional) Aromatization: To synthesize the corresponding pyridine, dissolve the purified 1,4-DHP in a solvent like acetic acid and treat it with an oxidizing agent (e.g., nitric acid, DDQ, or bubbling air in the presence of a catalyst) until the starting material is consumed.[10]
-
Final Workup: Neutralize the reaction mixture, extract the pyridine product, and purify by chromatography.
Japp-Klingemann Reaction
The active methylene groups in BDDA can react with aryl diazonium salts in the Japp-Klingemann reaction to form hydrazones.[15][16] This reaction typically proceeds via deprotonation of the β-keto-ester, nucleophilic attack on the diazonium salt to form an azo intermediate, followed by cleavage of an acyl or carboxyl group to yield the stable hydrazone.[16] These hydrazone products are valuable intermediates for synthesizing heterocyclic compounds like indoles (via the Fischer indole synthesis) and pyrazoles.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 8. Alkylation unit - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. About: Hantzsch pyridine synthesis [dbpedia.org]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Japp-Klingemann Reaction [drugfuture.com]
- 16. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Butane-1,4-diyl Diacetoacetate: A Versatile Chemical Building Block for Modern Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a symmetrical diester molecule that has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring two reactive acetoacetate moieties linked by a flexible butane-1,4-diyl spacer, allows for a wide range of chemical transformations. This adaptability makes it a key intermediate in the synthesis of a diverse array of compounds, from complex heterocyclic scaffolds for drug discovery to functional polymers and crosslinking agents in materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and material design. The key properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₆ | [1][2] |
| Molecular Weight | 258.27 g/mol | [1][2] |
| CAS Number | 13018-41-2 | [1] |
| Appearance | Colorless liquid (predicted) | |
| IUPAC Name | 4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | |
| Synonyms | Butane-1,4-diyl bis(3-oxobutanoate), 1,4-Butanediol bis(acetoacetate) | [2] |
Spectroscopic Data
The structural integrity of synthesized this compound is typically confirmed through various spectroscopic techniques. The expected spectral data are detailed below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the this compound molecule results in a relatively simple NMR spectrum. Predicted chemical shifts are presented in the following tables.[1]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.4 | s | -C(O)CH₂ C(O)- |
| ~4.1 | t | -OCH₂ CH₂- |
| ~2.2 | s | -C(O)CH₃ |
| ~1.7 | p | -OCH₂CH₂ - |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C =O (ketone) |
| ~167 | C =O (ester) |
| ~64 | -OC H₂- |
| ~50 | -C(O)C H₂C(O)- |
| ~30 | -C(O)C H₃ |
| ~25 | -OCH₂C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl groups.[1]
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 1740-1720 | C=O stretch (ester) |
| 1720-1700 | C=O stretch (ketone) |
| 1300-1150 | C-O stretch (ester) |
| 2960-2850 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of approximately 258.[1] Key predicted fragments are listed below.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 258 | [M]⁺ |
| 215 | [M - OCH₃]⁺ |
| 173 | [M - C₄H₇O₂]⁺ |
| 115 | [C₅H₇O₃]⁺ |
| 85 | [CH₃COCH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the transesterification of an acetoacetate ester with 1,4-butanediol.[1] This reaction is typically catalyzed by an acid and driven to completion by the removal of the alcohol byproduct.
Experimental Protocol: Acid-Catalyzed Transesterification
Materials:
-
1,4-Butanediol
-
Ethyl acetoacetate (or another suitable acetoacetate ester)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1 equivalent), a molar excess of ethyl acetoacetate (e.g., 2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of the ethanol byproduct.
-
Heat the reaction mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of ethanol collected. The reaction is complete when no more ethanol is produced.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
References
An In-depth Technical Guide to the Acid-Catalyzed Esterification of 1,4-Butanediol with Acetoacetate
Abstract
This document provides a comprehensive technical overview of the acid-catalyzed esterification of 1,4-butanediol with acetoacetate esters, a key reaction for synthesizing butane-1,4-diyl bis(3-oxobutanoate). This β-keto diester is a valuable building block in organic synthesis. This guide details the underlying reaction mechanism, presents various catalytic systems, summarizes quantitative performance data, and provides detailed experimental protocols for synthesis, purification, and characterization. The content is intended to equip researchers and professionals in chemical and pharmaceutical development with the necessary knowledge to effectively conduct and optimize this transformation.
Introduction
The transesterification of β-keto esters is a fundamental transformation in organic chemistry, providing access to a wide array of derivatives used in agrochemicals, pharmaceuticals, and polymer science.[1] The reaction of a diol, such as 1,4-butanediol, with an acetoacetate ester like ethyl acetoacetate, proceeds via a consecutive reaction pathway to yield mono- and di-esterified products.[2][3] The target molecule, butane-1,4-diyl bis(3-oxobutanoate), incorporates two β-keto ester moieties, making it a versatile precursor for synthesizing heterocyclic compounds and for use in further carbon-carbon bond-forming reactions.
This guide focuses on the acid-catalyzed variant of this reaction, which is often preferred for its simplicity and the availability of a wide range of effective catalysts, from traditional Brønsted acids to milder, more selective solid and Lewis acid catalysts.[4][5]
Reaction Overview and Mechanism
The overall reaction involves the substitution of the ethoxy group of ethyl acetoacetate with the hydroxyl groups of 1,4-butanediol. The reaction is an equilibrium process, and driving it to completion requires the removal of the ethanol byproduct.[1]
Overall Reaction: 2 x Ethyl Acetoacetate + 1,4-Butanediol ⇌ Butane-1,4-diyl bis(3-oxobutanoate) + 2 x Ethanol
The acid-catalyzed mechanism follows the general principles of Fischer-Speier esterification.[6] It involves the activation of the ester's carbonyl group by protonation, followed by nucleophilic attack from the alcohol, a series of proton transfers, and subsequent elimination of the leaving group (ethanol).
Figure 1: Acid-catalyzed transesterification mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of butane-1,4-diyl bis(3-oxobutanoate).
General Synthesis Procedure
This protocol is a representative example using a solid acid catalyst, which simplifies workup.[4]
Materials:
-
1,4-Butanediol (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Montmorillonite K-10 clay catalyst (10 wt%)
-
Toluene (as solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-butanediol, a 10% excess of ethyl acetoacetate (2.2 eq), and toluene.
-
Add the Montmorillonite K-10 catalyst and activated 4 Å molecular sieves to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and molecular sieves. Wash the solids with a small amount of fresh toluene or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl acetoacetate.
-
The resulting crude oil is then purified as described below.
Purification Protocol
Purification is typically achieved via silica gel column chromatography.[7]
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify those containing the pure diester product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified butane-1,4-diyl bis(3-oxobutanoate) as an oil or low-melting solid.
Characterization
The structure and purity of the final product are confirmed using standard spectroscopic methods.
-
¹H NMR: Expected signals include a triplet for the terminal methyl groups of the acetoacetate moiety, a singlet for the methylene group between the carbonyls, a singlet for the enol proton (if present), and two multiplets for the methylene groups of the 1,4-butanediol backbone.[8][9]
-
¹³C NMR: Expected signals include resonances for the ester carbonyl, ketone carbonyl, and the various methylene and methyl carbons in the structure.[10]
-
IR Spectroscopy: Key stretches include a strong C=O absorption for the ester (around 1740 cm⁻¹) and another for the ketone (around 1720 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Figure 2: General experimental workflow for synthesis.
Quantitative Data Summary
The efficiency of the esterification is highly dependent on the choice of catalyst and reaction conditions. The tables below summarize key quantitative data from relevant studies.
Table 1: Comparison of Acid Catalysts for Transesterification of β-Keto Esters
| Catalyst | Catalyst Loading (mol%) | Alcohol | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boric Acid | 10 | Benzyl alcohol | 5 | 110 | 97 | [1] |
| 3-Nitrobenzeneboronic acid | 2.5 | 1-Butanol | 4 | 80 | 95 | [11] |
| Montmorillonite K-10 | 15 wt% | Benzyl alcohol | 4 | 110 | 90 | [4] |
| Sulfuric Acid | 1-5 | 1,4-Butanediol | 2-4 | 70-90 | Variable* | [2][3] |
*Note: Yields for sulfuric acid-catalyzed reactions with diols are variable as they produce a mixture of mono- and di-esters, with the final ratio depending on stoichiometry and reaction time.[3]
Table 2: Representative Spectroscopic Data for Butane-1,4-diyl bis(3-oxobutanoate)
| Data Type | Signal | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Description |
| ¹H NMR | CH₃ | ~2.25 (s) | Methyl group of acetoacetate |
| -C(O)CH₂C(O)- | ~3.45 (s) | Methylene between carbonyls | |
| -OCH₂- | ~4.15 (t) | Methylene adjacent to ester oxygen | |
| -OCH₂CH₂- | ~1.75 (p) | Central methylene of butanediol | |
| ¹³C NMR | C=O (Ester) | ~167 | Ester carbonyl carbon |
| C=O (Ketone) | ~200 | Ketone carbonyl carbon | |
| -OCH₂- | ~64 | Methylene adjacent to ester oxygen | |
| IR | C=O stretch | ~1740 | Ester carbonyl |
| C=O stretch | ~1720 | Ketone carbonyl | |
| C-O stretch | ~1150-1250 | Ester C-O bond |
Note: These are predicted values based on analogous structures and may vary slightly based on solvent and experimental conditions.[9]
Conclusion
The acid-catalyzed esterification of 1,4-butanediol with acetoacetate esters is an effective method for producing butane-1,4-diyl bis(3-oxobutanoate). The reaction can be optimized through the careful selection of an acid catalyst, with solid acids like Montmorillonite K-10 and Lewis acids such as boric acid derivatives offering high yields and simplified purification.[1][4] Driving the reaction equilibrium by removing the alcohol byproduct is critical for achieving high conversion to the desired diester. The protocols and data presented in this guide serve as a solid foundation for researchers to successfully synthesize and characterize this versatile chemical intermediate.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Butane-1,4-diyl bis(benzenecarbodithioate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Butanediol(110-63-4) 1H NMR spectrum [chemicalbook.com]
- 9. 1,4-DIACETOXYBUTANE(628-67-1) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
An In-depth Technical Guide to the Hydrolysis and Oxidation Pathways of Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butane-1,4-diyl diacetoacetate, a diketo-diester, presents a molecule of interest in various chemical and biomedical research fields. Its susceptibility to hydrolysis and oxidation leads to a range of degradation products, the nature and distribution of which are highly dependent on the reaction conditions. This technical guide provides a comprehensive overview of the hydrolytic and oxidative degradation pathways of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core chemical transformations.
Introduction
This compound (CAS No. 13018-41-2) is a diester of acetoacetic acid and 1,4-butanediol.[1] Its chemical structure, featuring two β-keto ester moieties, makes it a versatile precursor in organic synthesis and a subject of study for potential applications where controlled degradation is desirable. Understanding the hydrolysis and oxidation pathways of this molecule is crucial for predicting its stability, metabolic fate, and potential for generating bioactive small molecules.
Hydrolysis Pathways
The ester linkages in this compound are susceptible to cleavage through hydrolysis, which can be catalyzed by either acid or base.[2]
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydrolysis of this compound proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This process is generally considered irreversible and follows second-order kinetics.[2] The primary products of this reaction are 1,4-butanediol and two equivalents of acetoacetate.[2]
Acetoacetic acid is a β-keto acid that is notably unstable and readily undergoes decarboxylation to yield acetone and carbon dioxide.[3]
Logical Pathway for Base-Catalyzed Hydrolysis:
Acid-Catalyzed Hydrolysis
In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This reaction is reversible and the equilibrium can be influenced by the concentration of water.[2] The products are the same as in base-catalyzed hydrolysis: 1,4-butanediol and acetoacetic acid, with subsequent decarboxylation of the latter.
Enzymatic Hydrolysis
Esterases, such as porcine liver esterase (PLE), are known to catalyze the hydrolysis of a wide range of esters, including β-keto esters.[4][5] These enzymes can exhibit enantioselectivity, which may be relevant for derivatives of this compound. The enzymatic hydrolysis would also yield 1,4-butanediol and acetoacetic acid.
Experimental Workflow for Enzymatic Hydrolysis:
Quantitative Data for Hydrolysis
| Ester | Reaction Condition | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Reference |
| Ethyl Acetate | 0.01 N NaOH, 25°C | 0.1120 | 11.56 | [7] |
| Methyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |
| n-Propyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |
| n-Butyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |
Note: The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents.
Oxidation Pathways
The oxidation of this compound is a more complex process, as multiple sites within the molecule are susceptible to attack by oxidizing agents. The outcome of the reaction is highly dependent on the nature of the oxidant and the reaction conditions.[2]
Oxidation of the Butane-1,4-diyl Bridge
If hydrolysis occurs prior to oxidation, the resulting 1,4-butanediol can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize primary alcohols to carboxylic acids.[1] In this case, the oxidation of 1,4-butanediol would likely yield succinic acid.
In biological systems, the metabolism of 1,4-butanediol in organisms like Pseudomonas putida involves its initial oxidation to 4-hydroxybutyrate, which then enters various metabolic pathways.[2]
Oxidation of the Keto Groups
Ketones are generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like acidified potassium permanganate, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.[8][9] This would lead to a complex mixture of smaller carboxylic acids.
Logical Pathway for Strong Oxidation:
References
- 1. reactionrepo.com [reactionrepo.com]
- 2. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 5. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements | Semantic Scholar [semanticscholar.org]
- 7. The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate | Semantic Scholar [semanticscholar.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Butane-1,4-diyl Diacetoacetate: An In-depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a diester of 1,4-butanediol and acetoacetic acid. Its unique structure, featuring two β-keto ester moieties, makes it a subject of interest in various chemical and pharmaceutical applications, including as a potential precursor for ketone bodies in drug delivery systems. Understanding the stability and degradation profile of this molecule is paramount for its effective and safe utilization. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, products, and the experimental protocols for assessment.
Chemical Stability and Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily hydrolysis (both acid and base-catalyzed) and thermal decomposition. Enzymatic hydrolysis is also a critical degradation route, particularly in biological systems.
Hydrolytic Degradation
The ester linkages in this compound are the primary sites for hydrolytic cleavage. The degradation proceeds in a stepwise manner, yielding butane-1,4-diol and acetoacetic acid as the main products.[1] Acetoacetic acid is inherently unstable and readily undergoes decarboxylation to form acetone and carbon dioxide.[1]
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol.
The overall hydrolytic degradation pathway can be visualized as follows:
Caption: Hydrolytic degradation pathway of this compound.
Thermal Degradation
A generalized workflow for assessing thermal stability is presented below:
Caption: Workflow for Thermal Stability Assessment.
Enzymatic Degradation
In biological environments, esterases and lipases can catalyze the hydrolysis of the ester bonds in this compound.[3][4] This enzymatic degradation is particularly relevant for pharmaceutical applications where the compound might be exposed to such enzymes in the body. The products of enzymatic hydrolysis are the same as chemical hydrolysis: butane-1,4-diol and acetoacetic acid. The rate and extent of enzymatic degradation will depend on the specific enzyme, its concentration, and the local physiological conditions.
Quantitative Stability Data
Specific kinetic data for the degradation of this compound is scarce in the literature. However, data from analogous compounds, such as ethyl acetoacetate, can provide valuable insights into its stability profile.
Table 1: Hydrolysis Rate Constants for Ethyl Acetoacetate (Analogue)
| Condition | Rate Constant (k) | Reference |
|---|---|---|
| Alkaline Hydrolysis (NaOH) | Varies with reactant concentrations | [5][6] |
| Acid Hydrolysis (HCl) | Varies with acid concentration |[5] |
Note: The hydrolysis of this compound is expected to be more complex due to the presence of two ester groups. The hydrolysis of the first ester group may influence the rate of hydrolysis of the second.
Table 2: Thermal Properties of Structurally Related Diesters
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
|---|---|---|---|
| Dimethyl succinate | 19 | 155 | [7] |
| Diethyl succinate | -21 | - |
| Dimethyl sebacate | 29 | 172 |[7] |
Note: This data for other diesters provides a general indication of the temperatures at which phase transitions and potential degradation might occur. The actual thermal stability of this compound would need to be determined experimentally.
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurately assessing the stability of this compound. The following sections outline methodologies for key stability-indicating experiments.
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a general approach for developing a stability-indicating HPLC method.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products (butane-1,4-diol, acetoacetic acid, and acetone).
Materials and Reagents:
-
This compound reference standard
-
Butane-1,4-diol reference standard
-
Acetone reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Development Workflow:
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.
-
Photostability: Expose a solution of this compound to UV and visible light according to ICH guidelines.
HPLC Analysis:
-
Analyze the stressed samples alongside an unstressed control.
-
Optimize the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% phosphoric acid) to achieve baseline separation of the parent compound and all degradation products.
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Protocol 2: Kinetic Study of Hydrolysis by pH-Stat Titration
Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature.
Principle: The hydrolysis of the ester releases acetoacetic acid, which will lower the pH of the solution. A pH-stat titrator automatically adds a standard base to maintain a constant pH, and the rate of base addition is proportional to the rate of hydrolysis.
Materials and Reagents:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Potassium chloride (to maintain constant ionic strength)
-
Purified water
Instrumentation:
-
pH-stat titrator with a thermostatted reaction vessel
-
pH electrode
Procedure:
-
Set the reaction vessel to the desired temperature (e.g., 25°C, 37°C).
-
Add a known volume of purified water and potassium chloride to the vessel.
-
Calibrate the pH electrode and set the desired pH for the experiment.
-
Add a known amount of this compound to the vessel to initiate the reaction.
-
Start the pH-stat titrator to maintain the set pH by adding the standard NaOH solution.
-
Record the volume of NaOH added as a function of time.
-
The rate of hydrolysis can be calculated from the rate of consumption of NaOH.
Conclusion
This compound is a molecule with significant potential, but its inherent instability, particularly its susceptibility to hydrolysis, must be carefully considered in any application. This guide has outlined the primary degradation pathways, provided available stability data by analogy, and detailed experimental protocols for a thorough stability assessment. For researchers and drug development professionals, a comprehensive understanding of these factors is essential for the successful formulation, storage, and application of this compound, ensuring its efficacy and safety. Further studies are warranted to obtain specific quantitative stability data for this compound to support its development in various fields.
References
- 1. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Carboxylesterases for the hydrolysis of acetoacetate esters and their applications in terpenoid production using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives - Google Patents [patents.google.com]
- 5. actachemscand.org [actachemscand.org]
- 6. sfu.ca [sfu.ca]
- 7. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Keto-Enol Tautomerism in Butane-1,4-diyl diacetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like the acetoacetate groups in butane-1,4-diyl diacetoacetate, this equilibrium is particularly significant due to the formation of a conjugated system and the possibility of intramolecular hydrogen bonding in the enol form, which enhances its stability.[1][3]
The equilibrium can be influenced by several factors, including:
-
Solvent Polarity: The polarity of the solvent can significantly affect the position of the tautomeric equilibrium.[4][5][6]
-
Temperature: Changes in temperature can shift the equilibrium, and studying this allows for the determination of thermodynamic parameters.[7]
-
Intramolecular Hydrogen Bonding: The formation of a six-membered ring via hydrogen bonding in the enol form is a major stabilizing factor.[1][3]
The tautomeric forms of this compound can be envisioned as follows:
-
Diketo form: Both acetoacetate groups are in the keto form.
-
Keto-enol form: One acetoacetate group is in the keto form, and the other is in the enol form.
-
Di-enol form: Both acetoacetate groups are in the enol form.
Experimental Methodologies for Studying Keto-Enol Tautomerism
The slow rate of interconversion between keto and enol tautomers on the NMR timescale makes Nuclear Magnetic Resonance (NMR) spectroscopy the primary tool for their quantitative analysis.[3][7][8][9][10]
¹H NMR Spectroscopy Protocol
Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in various solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities. The concentration should be kept consistent across all samples (e.g., 0.1 M).
-
Equilibration: Allow the solutions to equilibrate for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample. Key signals to observe are:
-
Keto form: A singlet for the α-methylene protons (CH₂) typically between 3.0 and 4.0 ppm.
-
Enol form: A singlet for the vinylic proton (=CH) typically between 5.0 and 6.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) which can vary widely depending on solvent and concentration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the keto (α-CH₂) and enol (=CH) protons.
-
Calculate the percentage of each tautomer using the following formulas:
-
% Keto = [Integration of keto signal / (Integration of keto signal + (Integration of enol signal * 2))] * 100
-
% Enol = [(Integration of enol signal * 2) / (Integration of keto signal + (Integration of enol signal * 2))] * 100
-
-
The equilibrium constant (K_eq = [Enol]/[Keto]) can then be calculated.
-
UV-Vis Spectrophotometry Protocol
Objective: To qualitatively and semi-quantitatively assess the keto-enol tautomerism based on the differential absorption of the tautomers.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm). The enol form, with its conjugated system, is expected to have a strong π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.
-
Data Analysis: Analyze the changes in the position and intensity of the absorption maxima in different solvents to infer the shift in the tautomeric equilibrium.
Computational Chemistry Approach
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and the transition state for their interconversion.[4][11]
Methodology:
-
Structure Optimization: The geometries of the diketo, keto-enol, and di-enol tautomers of this compound are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Transition State Search: The transition state for the tautomeric interconversion can be located to calculate the activation energy barrier.
Quantitative Data (Illustrative Examples)
As specific data for this compound is not available, the following table summarizes typical keto-enol equilibrium data for analogous β-dicarbonyl compounds to provide a comparative context.
| Compound | Solvent | % Enol | K_eq ([Enol]/[Keto]) | Reference |
| Acetylacetone | Gas Phase | 92 | 11.5 | [8] |
| Cyclohexane | 95 | 19 | [8] | |
| CDCl₃ | 81 | 4.26 | [8] | |
| DMSO-d₆ | 62 | 1.63 | [8] | |
| Ethyl Acetoacetate | Gas Phase | 46 | 0.85 | [3] |
| Cyclohexane | 33 | 0.49 | [3] | |
| CDCl₃ | 8 | 0.09 | [3] | |
| DMSO-d₆ | 1 | 0.01 | [3] |
Visualizations
Keto-Enol Tautomerism of an Acetoacetate Moiety
Caption: Equilibrium between the keto and enol tautomers of an acetoacetate group.
Experimental Workflow for NMR Analysis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopchem.education [biopchem.education]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: Butane-1,4-diyl diacetoacetate in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a versatile crosslinking agent utilized in the formation of thermoset polymers. Its dual acetoacetate moieties offer reactive sites for various crosslinking chemistries, imparting enhanced mechanical and thermal properties to the resulting polymer networks.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer crosslinking, with a focus on its application in coatings and adhesives.
The primary crosslinking mechanism highlighted is the Michael addition reaction, a versatile and efficient method for forming carbon-carbon bonds under mild conditions. This reaction involves the addition of the enolate of the diacetoacetate (the Michael donor) to an activated α,β-unsaturated carbonyl compound, such as a multifunctional acrylate (the Michael acceptor).
Applications
The acetoacetyl functionality of this compound makes it a valuable component in the synthesis of polymers for high-performance coatings and adhesives.[1] It can be incorporated into various polymer backbones, such as acrylics and polyesters. The resulting acetoacetylated polymers can then be crosslinked to form durable networks.
Key application areas include:
-
Industrial Coatings: Formulation of baked enamels and industrial coatings with enhanced hardness and chemical resistance.[1]
-
Adhesives: Development of ambient-cure adhesives and primers.[1]
-
UV/EB-Curable Coatings: Use in formulations for UV and electron beam curable coatings where rapid curing is required.[1]
-
Polyurethane Coatings: As a crosslinker in polyurethane systems to improve mechanical properties.[1]
Data Presentation
The following tables summarize the expected quantitative data for the mechanical and thermal properties of a hypothetical acrylic resin crosslinked with varying concentrations of this compound. These values are illustrative and will vary depending on the specific polymer system and curing conditions.
Table 1: Mechanical Properties of Crosslinked Acrylic Resin
| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 (Control) | 25 | 150 | 75 |
| 5 | 45 | 80 | 82 |
| 10 | 60 | 40 | 88 |
| 15 | 75 | 20 | 92 |
Table 2: Thermal Properties of Crosslinked Acrylic Resin
| This compound Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, Td,5% °C) |
| 0 (Control) | 85 | 350 |
| 5 | 105 | 365 |
| 10 | 120 | 375 |
| 15 | 135 | 385 |
Signaling Pathways and Experimental Workflows
Michael Addition Crosslinking Mechanism
The crosslinking of a polymer containing acrylate groups with this compound proceeds via a base-catalyzed Michael addition reaction. The mechanism involves the deprotonation of the α-carbon of the acetoacetate to form a nucleophilic enolate, which then attacks the β-carbon of the acrylate.
Caption: Michael addition crosslinking mechanism.
Experimental Workflow for Polymer Crosslinking
The following diagram outlines the typical workflow for the synthesis and characterization of a polymer crosslinked with this compound.
Caption: Experimental workflow for polymer crosslinking.
Structure-Property Relationships
The concentration of this compound as a crosslinker has a direct and predictable effect on the properties of the final polymer network.
Caption: Structure-property relationships.
Experimental Protocols
Protocol 1: Synthesis of Acrylate Copolymer
Objective: To synthesize a linear acrylate copolymer backbone for subsequent crosslinking.
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
2-Hydroxyethyl acrylate (HEA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, charge 100 mL of toluene.
-
Add 50 g of a monomer mixture consisting of MMA (60 mol%), BA (30 mol%), and HEA (10 mol%).
-
Add 0.5 g of AIBN to the flask.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 80°C with constant stirring.
-
Maintain the reaction at 80°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and composition using appropriate techniques (e.g., GPC, NMR).
Protocol 2: Crosslinking of Acrylate Copolymer with this compound
Objective: To prepare a crosslinked polymer film.
Materials:
-
Synthesized acrylate copolymer
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Tetrahydrofuran (THF) as a solvent
Procedure:
-
Dissolve 10 g of the acrylate copolymer in 20 mL of THF to form a viscous solution.
-
In a separate vial, dissolve the desired amount of this compound (e.g., 0.5 g for 5 wt%) in 5 mL of THF.
-
Add the this compound solution to the polymer solution and mix thoroughly.
-
Add 2-3 drops of DBU catalyst to the mixture and stir vigorously for 5 minutes.
-
Cast the solution onto a glass plate using a doctor blade to achieve a uniform film thickness.
-
Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.
-
Cure the film in an oven at 120°C for 2 hours.
-
After curing, allow the film to cool to room temperature before peeling it from the glass plate.
Protocol 3: Characterization of Crosslinked Polymer Films
Objective: To evaluate the mechanical and thermal properties of the crosslinked films.
A. Mechanical Testing (ASTM D882)
-
Cut the cured polymer films into dumbbell-shaped specimens using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Perform tensile testing using a universal testing machine at a crosshead speed of 50 mm/min.
-
Record the tensile strength, elongation at break, and Young's modulus.
-
Measure the Shore D hardness of the films using a durometer.
B. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Cut a small sample (5-10 mg) of the crosslinked film and place it in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature and then perform a second heating scan under the same conditions.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the crosslinked film in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature and determine the decomposition temperature (e.g., Td,5% at 5% weight loss).
-
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Butane-1,4-diyl diacetoacetate
Introduction
Butane-1,4-diyl diacetoacetate is a versatile and highly functionalized organic compound, characterized by the presence of two β-ketoester moieties linked by a flexible butane chain.[1] Its molecular formula is C₁₂H₁₈O₆, and it has a molecular weight of 258.27 g/mol .[2][3][4] This symmetrical structure makes it an invaluable precursor for the synthesis of a variety of heterocyclic systems, particularly bis-heterocycles. The dual reactive sites allow for the construction of complex molecules that can serve as bivalent ligands, building blocks for polymers, or as crosslinking agents in materials science.[1] This document provides detailed protocols for the synthesis of pyrazole and pyridazine derivatives, and outlines its application in multicomponent reactions.
Synthesis of Bis-Pyrazoles via Condensation with Hydrazine
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] this compound, possessing two 1,3-dicarbonyl units, reacts with hydrazine derivatives to yield bis-pyrazole structures linked by a butane bridge. This reaction proceeds through a cyclocondensation mechanism.
Experimental Protocol: Synthesis of 1,4-Bis(5-methyl-1H-pyrazol-3-yl)butane
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of this compound (10 mmol, 2.58 g) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (22 mmol, 1.1 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure bis-pyrazole product.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Product Yield (%) | Melting Point (°C) |
| This compound | 258.27 | 10 | 2.58 g | 85% | 195-198 |
| Hydrazine Hydrate | 50.06 | 22 | 1.1 mL |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of bis-pyrazoles.
Synthesis of Bis-Pyridazines via Intramolecular Cyclization
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized from 1,4-dicarbonyl compounds and hydrazine.[7][8] While this compound is a β-ketoester, it can be readily converted into a 1,4-diketone precursor through hydrolysis and decarboxylation, which can then undergo cyclization with hydrazine to form a bis-pyridazine derivative.
Experimental Protocol: Synthesis of a Bis-Pyridazine Derivative
Step 1: Hydrolysis and Decarboxylation to form the 1,4-Diketone
-
Suspend this compound (10 mmol, 2.58 g) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 6-8 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. This will induce decarboxylation.
-
Heat the acidified mixture gently (around 50-60 °C) until carbon dioxide evolution ceases.
-
Cool the solution and extract the resulting diketone with diethyl ether (3 x 40 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1,4-diketone intermediate.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the crude 1,4-diketone from Step 1 in ethanol (40 mL).
-
Add hydrazine hydrate (22 mmol, 1.1 mL) and a few drops of glacial acetic acid.
-
Reflux the mixture for 5 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and work up the product as described in the pyrazole synthesis (neutralization, extraction, and purification).
Data Presentation
| Intermediate/Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Physical State |
| 1,4-Diketone Intermediate | 2.14 | 1.82 | 85 | Oily liquid |
| Bis-Pyridazine Product | 2.06 | 1.55 | 75 (overall) | Crystalline solid |
Logical Relationship Diagram
Caption: Logical steps for bis-pyridazine synthesis.
Application in Multicomponent Reactions (MCRs)
This compound is an ideal substrate for multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a complex product.[9] Its bifunctional nature can be exploited in reactions like the Biginelli or Hantzsch synthesis to create bis-heterocyclic structures with high atom economy.
Protocol: Synthesis of a Bis-Dihydropyrimidinone via a Modified Biginelli Reaction
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (2.2 eq)
-
Urea (2.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a 100 mL flask, combine this compound (10 mmol, 2.58 g), benzaldehyde (22 mmol, 2.33 g), and urea (25 mmol, 1.5 g).
-
Add ethanol (40 mL) followed by a catalytic amount of concentrated HCl (0.2 mL).
-
Heat the mixture to reflux with stirring for 12 hours. A precipitate may form as the reaction proceeds.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from hot ethanol or acetic acid to obtain the pure bis-dihydropyrimidinone.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Product Yield (%) |
| This compound | 258.27 | 10 | 2.58 g | 78% |
| Benzaldehyde | 106.12 | 22 | 2.33 g | |
| Urea | 60.06 | 25 | 1.5 g |
Multicomponent Reaction Pathway
Caption: Pathway of the Biginelli multicomponent reaction.
References
- 1. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 2. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Bis(dioxolane) Derivatives from Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of novel bis(dioxolane) derivatives from butane-1,4-diyl diacetoacetate. While not extensively documented, the dual ketone functionalities of this compound present a theoretical pathway to form bis(dioxolane) structures through acid-catalyzed ketalization with 1,2-diols.[1][2] This process serves to protect the ketone groups, enabling further chemical modifications at other positions of the molecule.[1] This document outlines a proposed synthetic method, including reaction conditions, purification techniques, and hypothetical comparative data to guide researchers in developing this novel class of compounds.
Introduction
This compound is a versatile chemical intermediate recognized for the reactivity of its dual acetoacetate moieties.[3] Dioxolanes are frequently synthesized through the acetalization of aldehydes or the ketalization of ketones with ethylene glycol or other 1,2-diols.[2] The formation of a 1,3-dioxolane ring is a common strategy in organic synthesis to protect carbonyl groups during subsequent chemical transformations.[4][5]
This protocol details a proposed acid-catalyzed reaction of this compound with a 1,2-diol to synthesize a bis(dioxolane) derivative. This reaction takes advantage of the two ketone groups within the this compound structure. The resulting bis(dioxolane) compound could be a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
Proposed Reaction Pathway
The fundamental reaction involves the acid-catalyzed ketalization of the two ketone groups in this compound with two equivalents of a 1,2-diol. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the reaction, which is driven to completion by the removal of water, typically through azeotropic distillation with a suitable solvent like toluene.
Caption: Proposed reaction pathway for the synthesis of a bis(dioxolane) derivative.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a novel bis(dioxolane) derivative from this compound and ethylene glycol.
3.1. Materials and Reagents
-
This compound (C₁₂H₁₈O₆, MW: 258.27 g/mol )
-
Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
3.2. Synthesis of 4,4'-(butane-1,4-diylbis(oxy))bis(2-methyl-1,3-dioxolan-2-yl))diacetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.0 g, 38.7 mmol).
-
Add toluene (150 mL) to dissolve the starting material.
-
Add ethylene glycol (4.8 g, 77.4 mmol, 2.0 eq.).
-
Add p-toluenesulfonic acid monohydrate (0.37 g, 1.94 mmol, 0.05 eq.) as the catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water (1.4 mL) is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to quench the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final bis(dioxolane) derivative.
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of different catalysts and diols on the reaction outcome. This data is intended for comparative purposes to guide optimization efforts.
Table 1: Effect of Different Acid Catalysts on Reaction Yield and Time
| Catalyst (0.05 eq.) | Reaction Time (h) | Yield (%) |
| p-TsOH·H₂O | 5 | 85 |
| Amberlyst-15 | 7 | 80 |
| Sulfuric Acid | 4 | 75 (with byproducts) |
| Scandium Triflate | 6 | 88 |
Table 2: Comparison of Different 1,2-Diols in the Ketalization Reaction
| 1,2-Diol | Reaction Time (h) | Yield (%) |
| Ethylene Glycol | 5 | 85 |
| Propane-1,2-diol | 6 | 82 |
| 2,3-Butanediol | 7 | 78 |
| Pinacol | 8 | 70 |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the bis(dioxolane) derivative.
Caption: Workflow for the synthesis and purification of bis(dioxolane) derivatives.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of novel bis(dioxolane) derivatives from this compound. The proposed protocol is based on well-established principles of ketalization and offers a solid starting point for researchers. The provided data tables and workflow diagrams are intended to facilitate the experimental design and optimization process. Further research is warranted to explore the full scope of this reaction and the potential applications of the resulting novel compounds in drug development and materials science.
References
Application of Butane-1,4-diyl Diacetoacetate in Thermoset Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a versatile crosslinking agent utilized in the formulation of a variety of thermoset polymers. Its dual acetoacetate moieties offer multiple reaction pathways for creating robust, crosslinked polymer networks.[1] This document provides an overview of its applications, particularly in polyurethane and melamine-based thermoset systems, along with generalized protocols for their preparation. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, the following sections provide foundational information and general procedures that can be adapted for specific research and development needs.
Chemical Properties and Safety
Chemical Structure:
-
IUPAC Name: 4-(3-oxobutanoyloxy)butyl 3-oxobutanoate
-
CAS Number: 13018-41-2[1]
-
Molecular Formula: C₁₂H₁₈O₆[1]
-
Molecular Weight: 258.27 g/mol [1]
Safety and Handling:
Principle of Crosslinking
The utility of this compound as a crosslinker stems from the reactivity of its acetoacetate groups. The active methylene group (a carbon atom surrounded by two carbonyl groups) is readily deprotonated in the presence of a base, forming a nucleophilic enolate. This enolate can then react with various electrophilic functional groups to form stable covalent bonds, leading to the formation of a three-dimensional thermoset network.
Application in Polyurethane Thermosets
This compound can be used as a crosslinker in two-component (2K) polyurethane systems. It reacts with polyisocyanates to form a durable thermoset network. The reaction is typically catalyzed by a suitable base.
Experimental Workflow: Polyurethane Formulation
General Protocol for Polyurethane Formulation
Materials:
-
Polyol resin (e.g., polyester polyol, polyether polyol)
-
This compound
-
Polyisocyanate (e.g., HDI, MDI, IPDI)
-
Amine catalyst (e.g., diazabicycloundecene - DBU)
-
Solvent (e.g., ethyl acetate, butyl acetate)
Procedure:
-
Component A Preparation:
-
In a reaction vessel, combine the polyol resin, this compound, and solvent.
-
Mix thoroughly until a homogeneous solution is obtained.
-
Add the amine catalyst to the mixture and stir.
-
-
Curing:
-
Prior to application, add the polyisocyanate (Component B) to Component A according to the desired stoichiometric ratio (NCO:acetoacetate).
-
Mix the components vigorously for a specified time (e.g., 2-5 minutes).
-
Apply the formulation to the desired substrate using a suitable method (e.g., film casting, spray coating).
-
Allow the coating to cure at ambient temperature or in an oven at a specified temperature and duration. Curing conditions will depend on the specific formulation and catalyst used.
-
Note: The exact formulation ratios and curing parameters need to be determined empirically based on the desired properties of the final thermoset.
Application in Melamine-Formaldehyde Thermosets
This compound can also be employed as a reactive modifier or crosslinker in melamine-formaldehyde (MF) resin systems, which are commonly used in laminates and coatings. The acetoacetate groups can react with the methylol groups of the MF resin during thermal curing.
General Protocol for Melamine-Formaldehyde Formulation
Materials:
-
Melamine-formaldehyde resin
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., water, butanol)
Procedure:
-
Formulation:
-
In a suitable container, dissolve the melamine-formaldehyde resin in the chosen solvent.
-
Add this compound to the resin solution and mix until homogeneous.
-
Add the acid catalyst to the formulation.
-
-
Curing:
-
Apply the formulated resin to the substrate (e.g., paper, wood).
-
Heat the coated substrate in an oven to initiate crosslinking. Typical curing temperatures for MF resins are in the range of 120-160°C. The curing time will depend on the temperature and the specific formulation.
-
Data Presentation
Due to the lack of specific experimental data in the literature for thermosets formulated with this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform systematic studies to determine the optimal formulation parameters and characterize the resulting material properties. Key properties to investigate would include:
Table 1: Mechanical Properties (Hypothetical Data)
| Property | Test Method | Formulation A | Formulation B |
| Tensile Strength (MPa) | ASTM D638 | Data to be determined | Data to be determined |
| Elongation at Break (%) | ASTM D638 | Data to be determined | Data to be determined |
| Shore Hardness | ASTM D2240 | Data to be determined | Data to be determined |
Table 2: Thermal Properties (Hypothetical Data)
| Property | Test Method | Formulation A | Formulation B |
| Glass Transition Temp. (Tg, °C) | DSC | Data to be determined | Data to be determined |
| Decomposition Temp. (Td, °C) | TGA | Data to be determined | Data to be determined |
Conclusion
This compound presents a promising avenue for the development of novel thermoset polymers with tailored properties. Its versatile reactivity allows for formulation with both polyurethane and melamine-based systems. The general protocols provided herein serve as a starting point for researchers to explore the potential of this crosslinking agent. Further detailed experimental work is necessary to fully elucidate the structure-property relationships and optimize formulations for specific applications.
References
Application Notes and Protocols: Chelation of Metal Ions with Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a versatile chelating agent owing to the presence of two β-dicarbonyl moieties within its structure. This symmetrical ligand possesses the ability to coordinate with a variety of metal ions, forming stable metal complexes. The flexible butane spacer allows for the formation of both mononuclear and polynuclear coordination compounds. The resulting metallo-organic complexes have potential applications in diverse fields, including catalysis, materials science, and importantly, in the development of novel therapeutic agents. The chelation of metal ions can significantly alter their biological activity, bioavailability, and toxicity, opening avenues for the design of new drugs with unique mechanisms of action.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of metal complexes of this compound for potential anticancer, antimicrobial, and catalytic applications. The protocols are based on established methods for analogous β-diketonate complexes and are intended to serve as a comprehensive guide for researchers.
Synthesis and Characterization of this compound Metal Complexes
General Synthesis Protocol
This protocol describes a general method for the synthesis of first-row transition metal (e.g., Cu(II), Co(II), Mn(II)) complexes of this compound. The synthesis is based on the reaction of a metal salt with the ligand in a suitable solvent.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, MnCl₂·4H₂O)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Condenser
-
Büchner funnel and filter paper
Protocol:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in deionized water (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Adjust the pH of the reaction mixture to 7-8 by dropwise addition of a 0.1 M NaOH solution to facilitate deprotonation of the ligand and complex formation.
-
Attach a condenser to the flask and reflux the mixture at 60-70°C for 2-3 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
-
Determine the yield and characterize the complex using various spectroscopic and analytical techniques.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of metal complexes with this compound.
Characterization Techniques
The synthesized complexes should be characterized to determine their structure, composition, and purity.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | Disappearance of the ν(O-H) band of the enol form of the ligand. A shift of the ν(C=O) band to lower frequencies upon coordination. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to ν(M-O) vibrations. |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm complex formation. | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion in the complex. A shift in the ligand's absorption bands (π→π* and n→π* transitions) upon complexation. |
| ¹H NMR Spectroscopy | To confirm the structure of diamagnetic complexes (e.g., Zn(II)). | Disappearance of the enolic proton signal of the free ligand. Shifts in the signals of the methylene and methyl protons of the ligand upon coordination. |
| Elemental Analysis | To determine the empirical formula and the metal-to-ligand ratio. | The experimental percentages of C, H, and the metal should be in good agreement with the calculated values for the proposed formula. |
| Molar Conductance | To determine the electrolytic nature of the complexes in solution. | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature for neutral complexes. |
| Thermal Analysis (TGA/DTA) | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. | Weight loss at specific temperature ranges corresponding to the loss of water molecules and the decomposition of the organic ligand, ultimately leading to the formation of a stable metal oxide. |
Application in Cancer Research
Metal complexes, particularly those of copper, have shown promise as anticancer agents due to their ability to induce oxidative stress and apoptosis in cancer cells.[1][2]
In Vitro Cytotoxicity Assay
This protocol describes the determination of the anticancer activity of the synthesized complexes against human cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Synthesized metal complexes
-
Cisplatin (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified CO₂ incubator at 37°C.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized complexes and cisplatin in DMSO.
-
Treat the cells with various concentrations of the complexes (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical IC₅₀ Values (µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound-Cu(II) Complex | 8.5 | 12.3 |
| This compound-Co(II) Complex | 25.1 | 30.8 |
| This compound-Mn(II) Complex | 45.6 | 52.1 |
| Cisplatin (Control) | 15.2 | 18.9 |
Note: These are hypothetical values based on the known activity of similar copper complexes and are for illustrative purposes only.
Proposed Mechanism of Anticancer Activity
Caption: Proposed signaling pathway for the anticancer activity of the metal complexes.
Application in Antimicrobial Research
Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[3][4]
Antimicrobial Screening Protocol (Disk Diffusion Method)
This protocol describes a standard method for screening the antimicrobial activity of the synthesized complexes against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Synthesized metal complexes
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Muller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
DMSO (solvent)
-
Incubator
Protocol:
-
Prepare sterile MHA and SDA plates.
-
Prepare microbial inoculums and adjust the turbidity to 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized complexes dissolved in DMSO.
-
Place the discs on the inoculated agar plates.
-
Include a negative control (disc with DMSO) and a positive control (disc with a standard antibiotic).
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Hypothetical Zone of Inhibition Data (mm)
| Compound | S. aureus | E. coli | C. albicans |
| This compound-Cu(II) Complex | 18 | 15 | 16 |
| This compound-Co(II) Complex | 14 | 11 | 12 |
| This compound-Mn(II) Complex | 10 | 8 | 9 |
| Ciprofloxacin (Control) | 25 | 22 | - |
| Fluconazole (Control) | - | - | 20 |
Note: These are hypothetical values for illustrative purposes.
Application in Catalysis
Manganese complexes with β-diketonate ligands have been investigated as catalysts in various organic transformations, such as oxidation reactions.[5][6]
Catalytic Oxidation of Alkenes
This protocol outlines a general procedure for testing the catalytic activity of the synthesized manganese complex in the epoxidation of an alkene.
Materials:
-
This compound-Mn(II) Complex (catalyst)
-
Styrene (substrate)
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
-
Magnetic stirrer
-
Reaction vial
Protocol:
-
In a reaction vial, dissolve the manganese complex (0.01 mmol) and styrene (1 mmol) in acetonitrile (5 mL).
-
Add hydrogen peroxide (2 mmol, 30% aqueous solution) dropwise to the reaction mixture with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Identify and quantify the products (e.g., styrene oxide) by comparing with authentic samples.
-
Calculate the conversion of the substrate and the selectivity for the epoxide product.
Catalytic Cycle for Alkene Epoxidation
Caption: A simplified proposed catalytic cycle for the manganese-catalyzed epoxidation of an alkene.
Conclusion
This compound serves as a versatile and flexible ligand for the synthesis of a wide range of metal complexes. The protocols outlined in these application notes provide a foundation for exploring the potential of these complexes in anticancer and antimicrobial drug discovery, as well as in catalysis. Further research, including detailed mechanistic studies and in vivo evaluations, is warranted to fully elucidate the therapeutic and catalytic potential of these novel compounds.
References
- 1. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Copper and Copper Compounds for Anticancer Applications [mdpi.com]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous-Flow Synthesis of Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous-flow synthesis of Butane-1,4-diyl diacetoacetate. This method offers significant advantages over traditional batch processes, including enhanced safety, improved process control, and greater scalability.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and specialty polymers. Its dual acetoacetate moieties allow for a variety of chemical transformations. Continuous-flow synthesis has emerged as a superior methodology for the production of such fine chemicals, offering precise control over reaction parameters and leading to higher yields and purity.[1] This protocol details a continuous-flow process for the synthesis of this compound from 1,4-butanediol and a suitable acetoacetylating agent.
Chemical Reaction:
HO-(CH₂₎₄-OH + 2 (CH₃COCH₂CO)₂O → CH₃COCH₂COO-(CH₂₎₄-OOCCH₂COCH₃ + 2 CH₃COOH
(1,4-Butanediol) + (Diketene) → (this compound) + (Acetic Acid)
Experimental Overview
The continuous-flow synthesis of this compound is achieved by reacting 1,4-butanediol with an acetoacetylating agent, such as diketene, in a heated flow reactor. The product stream is then subjected to in-line purification to isolate the desired compound.
Logical Workflow of the Synthesis
The overall process can be broken down into three main stages: Reagent Preparation, Continuous-Flow Reaction, and In-line Purification & Collection.
Caption: Logical workflow for the continuous-flow synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Butanediol | ≥99% | Sigma-Aldrich | - |
| Diketene | Stabilized, ≥98% | Sigma-Aldrich | Highly reactive, handle with care.[2] |
| Ethyl Acetate | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for reagents. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Alternative solvent. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Optional catalyst. |
| Saturated Sodium Bicarbonate | - | - | For quenching. |
| Brine | - | - | For washing. |
| Anhydrous Sodium Sulfate | - | - | For drying. |
Equipment Setup
A typical laboratory-scale continuous-flow setup for this synthesis is depicted below. It consists of two syringe pumps, a static mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel.
Caption: Diagram of a continuous-flow reactor setup.
Detailed Protocol
-
Reagent Preparation:
-
Prepare Solution A: Dissolve 1,4-butanediol (1.0 M) in anhydrous ethyl acetate. If using a catalyst, add pyridine (0.1 eq) to this solution.
-
Prepare Solution B: Dissolve diketene (2.2 M) in anhydrous ethyl acetate.
-
-
System Priming:
-
Prime the syringe pumps and the flow system with the respective reactant solutions to ensure no air bubbles are present.
-
-
Reaction Initiation:
-
Set the temperature of the reactor coil to the desired value (e.g., 80 °C).
-
Start the syringe pumps simultaneously at the calculated flow rates to achieve the desired residence time and stoichiometry.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the output from the back-pressure regulator. The initial output corresponding to the startup phase should be discarded.
-
-
In-line Quenching and Purification (optional, for more advanced setups):
-
A third stream of a quenching agent (e.g., saturated sodium bicarbonate solution) can be introduced after the reactor using a T-mixer.
-
The biphasic mixture can then be passed through a membrane-based liquid-liquid separator for in-line extraction.
-
-
Work-up of Collected Product:
-
Transfer the collected reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel if necessary.[1]
-
Data Presentation
Reaction Parameters
The following table summarizes the key parameters for the continuous-flow synthesis.
| Parameter | Value | Unit | Notes |
| Reactor Volume | 10 | mL | - |
| Temperature | 80 | °C | Optimization may be required. |
| Flow Rate (Solution A) | 0.5 | mL/min | - |
| Flow Rate (Solution B) | 0.5 | mL/min | - |
| Total Flow Rate | 1.0 | mL/min | - |
| Residence Time | 10 | min | Calculated as Reactor Volume / Total Flow Rate. |
| Back Pressure | 5 | bar | To prevent solvent boiling. |
Stoichiometry
| Reactant | Concentration (M) | Equivalents |
| 1,4-Butanediol | 1.0 | 1.0 |
| Diketene | 2.2 | 2.2 |
| Pyridine (optional) | 0.1 | 0.1 |
Expected Results
| Metric | Expected Value | Notes |
| Yield | > 90% | Based on isolated product. |
| Purity | > 95% | After purification. |
| Throughput | ~3.1 g/h | Calculated based on the given parameters. |
Safety Considerations
-
Diketene is highly reactive, toxic, and flammable.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The continuous-flow setup should be regularly checked for leaks.
-
The use of a back-pressure regulator is crucial to prevent the solvent from boiling at elevated temperatures.
-
Ensure proper quenching of any unreacted diketene before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase residence time or temperature. Consider adding a catalyst. |
| Side reactions. | Decrease temperature. | |
| Clogging in the reactor | Precipitation of product or byproducts. | Use a more dilute solution. Increase flow rate. |
| Inconsistent Flow | Air bubbles in the lines. | Degas solvents before use. Prime the system thoroughly. |
| Pump malfunction. | Check pump settings and connections. |
Conclusion
This protocol provides a detailed framework for the continuous-flow synthesis of this compound. The described method offers a safe, efficient, and scalable alternative to traditional batch synthesis. Researchers are encouraged to optimize the presented parameters to suit their specific laboratory conditions and production needs. The principles outlined here can also be adapted for the synthesis of other related diacetoacetate esters.
References
Application Notes and Protocols for the Enzymatic Synthesis of Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-1,4-diyl diacetoacetate is a chemical compound with applications in organic synthesis and materials science, particularly as a crosslinking agent.[1] The synthesis of this diester is conventionally achieved through acid-catalyzed esterification or transesterification.[1] However, these methods often require harsh reaction conditions and can lead to the formation of byproducts. Enzymatic catalysis, employing lipases, presents a green and highly selective alternative for ester synthesis, operating under mild conditions and minimizing waste generation.[1]
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound via transesterification of 1,4-butanediol with an acetoacetate ester, such as ethyl acetoacetate, catalyzed by a lipase. The protocols are designed to be adaptable for research and process development purposes.
Reaction Principle
The enzymatic synthesis of this compound involves the transesterification of 1,4-butanediol with an acetoacetate ester. The reaction is catalyzed by a lipase, which facilitates the transfer of the acetoacetyl group from the donor ester to the hydroxyl groups of 1,4-butanediol. The reaction proceeds in a stepwise manner, with the formation of a monoester intermediate followed by the formation of the desired diester. The equilibrium of this reversible reaction can be shifted towards the product side by removing the alcohol byproduct (e.g., ethanol when using ethyl acetoacetate) from the reaction mixture.
Recommended Enzymes and Reagents
Enzymes
Lipases are the most commonly employed enzymes for esterification and transesterification reactions. For the synthesis of this compound, the following lipases are recommended based on their broad applicability and commercial availability:
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435): Known for its high activity, stability, and broad substrate specificity. It is a versatile and robust biocatalyst for ester synthesis.
-
Porcine Pancreas Lipase (PPL): A widely used lipase in organic synthesis, demonstrating high stability and activity in anhydrous media for esterification and transesterification reactions.
Reagents
-
1,4-Butanediol
-
Ethyl acetoacetate (or other suitable acetoacetate ester)
-
Organic solvent (e.g., hexane, toluene, or solvent-free system)
-
Immobilized Lipase (e.g., Novozym® 435 or immobilized PPL)
-
Molecular sieves (for water removal in solvent-based systems)
-
Reagents for analysis (e.g., HPLC grade solvents)
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework for the lipase-catalyzed synthesis. Optimization of specific parameters may be required to achieve maximum yield and purity.
Reaction Scheme:
Caption: Reaction scheme for the lipase-catalyzed synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1,4-butanediol and an excess of ethyl acetoacetate. The use of a solvent is optional; a solvent-free system can increase volumetric productivity. If a solvent is used, anhydrous hexane or toluene are suitable options.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize.
-
Water Removal: If conducting the reaction in an organic solvent, add activated molecular sieves to remove the water that can be formed from side reactions and to shift the equilibrium. For solvent-free systems, the byproduct ethanol can be removed by applying a vacuum.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature with constant stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Reaction Work-up: Once the reaction has reached completion (or equilibrium), stop the stirring and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Isolation: The excess ethyl acetoacetate and the solvent (if used) can be removed under reduced pressure. The crude product can then be purified, for example, by column chromatography.
Analytical Protocol: HPLC Analysis
The purity of this compound can be assessed using reverse-phase HPLC.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier in the mobile phase instead of phosphoric acid.[2]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical quantitative data for the optimization of the enzymatic synthesis of this compound. These values are representative of typical outcomes in lipase-catalyzed esterifications and should be determined experimentally for this specific reaction.
Table 2: Hypothetical Data for Optimization of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme | Novozym® 435 | Novozym® 435 | Novozym® 435 |
| Temperature (°C) | 40 | 50 | 60 |
| Substrate Molar Ratio (EAA:BDO) | 2:1 | 3:1 | 4:1 |
| Enzyme Loading (wt%) | 5 | 10 | 15 |
| Reaction Time (h) | 24 | 24 | 24 |
| Conversion (%) | 75 | 92 | 88 |
| Yield (%) | 70 | 89 | 85 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
-
Low Yield:
-
Equilibrium: Ensure efficient removal of the alcohol byproduct (e.g., by vacuum or molecular sieves).
-
Enzyme Activity: Check the activity of the lipase; it may need to be replaced or reactivated.
-
Reaction Time: The reaction may not have reached equilibrium; extend the reaction time.
-
-
Byproduct Formation:
-
Enzyme Specificity: While lipases are generally specific, side reactions can occur. A different lipase or optimized reaction conditions might be necessary.
-
-
Enzyme Deactivation:
-
Temperature: High temperatures can denature the enzyme. Operate within the recommended temperature range for the specific lipase.
-
Substrate/Product Inhibition: High concentrations of substrates or products can inhibit the enzyme. Consider a fed-batch approach for substrate addition.
-
Conclusion
The enzymatic synthesis of this compound offers a promising, environmentally friendly alternative to traditional chemical methods. The use of immobilized lipases such as Novozym® 435 allows for mild reaction conditions and potential for enzyme recycling. The provided protocols and application notes serve as a comprehensive guide for researchers to develop and optimize this biocatalytic process. Further optimization of reaction parameters is encouraged to maximize yield and process efficiency.
References
Application Note: Butane-1,4-diyl diacetoacetate as a Reactive Prepolymer in the Formulation of Hybrid Poly(urethane-thiourethane) Networks
Introduction
Butane-1,4-diyl diacetoacetate is a versatile difunctional monomer characterized by the presence of two reactive acetoacetate moieties. These groups are known to participate in a variety of chemical transformations, making this compound a valuable building block in polymer chemistry. While not a direct precursor for traditional polythiourethanes, which are formed from the reaction of dithiols and diisocyanates, this compound can be employed as a co-monomer or crosslinking agent to create novel hybrid polymer networks. The reaction of the active methylene groups in the acetoacetate structure with isocyanates leads to the formation of acetoacetyl formed amides, which can be integrated into a polyurethane or polythiourethane backbone.[1][2]
This application note outlines a proposed methodology for the synthesis of a hybrid poly(urethane-thiourethane) system utilizing this compound. Such hybrid polymers could offer a unique combination of properties, potentially leading to materials with tunable mechanical strength, thermal stability, and adhesion, suitable for applications in coatings, adhesives, and biomedical devices. The incorporation of both thiourethane and urethane-like linkages provides a strategy for fine-tuning the final polymer characteristics.
Proposed Application: Drug Delivery
Polyurethanes and polythiourethanes are extensively explored for drug delivery applications due to their biocompatibility and tunable degradation rates. The hybrid polymer system described herein, incorporating this compound, could be designed to form nanoparticles or hydrogels for controlled drug release. The presence of varied functional groups within the polymer backbone may offer multiple points for drug conjugation or encapsulation and influence the drug release kinetics.
Experimental Protocols
Synthesis of this compound Prepolymer
This protocol describes the synthesis of this compound via transesterification of 1,4-butanediol with an excess of ethyl acetoacetate, using an acid catalyst.
Materials:
-
1,4-butanediol
-
Ethyl acetoacetate
-
Sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 1,4-butanediol (1.0 mol), ethyl acetoacetate (2.5 mol), and toluene (150 mL).
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 110-120°C). The ethanol produced during the reaction will be removed by azeotropic distillation with toluene.
-
Monitor the reaction progress by observing the amount of ethanol collected. The reaction is considered complete when no more ethanol is distilled.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by washing with deionized water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethyl acetoacetate.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.
Proposed Synthesis of a Hybrid Poly(urethane-thiourethane) Polymer
This protocol details a one-pot synthesis of a hybrid polymer network from a diisocyanate, a dithiol, and this compound.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
1,4-Butanedithiol
-
This compound (synthesized as per the above protocol)
-
Dibutyltin dilaurate (DBTDL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Magnetic stirrer and hotplate
Procedure:
-
In a three-necked round-bottom flask equipped with a nitrogen inlet, a condenser, and a magnetic stirrer, add this compound (0.1 mol) and 1,4-butanedithiol (0.1 mol) to anhydrous THF (200 mL).
-
Stir the mixture under a nitrogen atmosphere until all components are fully dissolved.
-
Add the catalyst, DBTDL (approximately 0.05 g), to the solution.
-
Slowly add hexamethylene diisocyanate (HDI) (0.2 mol) to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed.
-
After the addition of HDI is complete, heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours with continuous stirring.
-
Monitor the progress of the polymerization by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the thiol peak (around 2550 cm⁻¹).
-
Once the reaction is complete, the polymer solution can be cast into a film by pouring it into a PTFE dish and allowing the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at 40°C for 24 hours.
Characterization of the Hybrid Polymer
Standard analytical techniques should be used to characterize the structure and properties of the synthesized hybrid polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of thiourethane and urethane-like linkages and the disappearance of isocyanate and thiol functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and characterization of the proposed hybrid poly(urethane-thiourethane).
Table 1: Reactant Quantities for Hybrid Polymer Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Hexamethylene diisocyanate (HDI) | 168.19 | 0.20 | 33.64 |
| 1,4-Butanedithiol | 122.25 | 0.10 | 12.23 |
| This compound | 258.27 | 0.10 | 25.83 |
| Dibutyltin dilaurate (DBTDL) | 631.56 | - | 0.05 |
| Anhydrous THF (solvent) | - | - | 200 mL |
Table 2: Typical Reaction Conditions and Expected Polymer Properties
| Parameter | Value |
| Reaction Temperature | 60°C |
| Reaction Time | 4-6 hours |
| Expected Polymer Properties | |
| Number Average Molecular Weight (Mn) | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 10 - 30°C |
| Decomposition Temperature (TGA, 5% weight loss) | > 250°C |
Visualizations
Caption: Synthesis of this compound.
Caption: Proposed hybrid polymerization reaction.
Caption: Experimental workflow for synthesis and characterization.
References
Application Notes and Protocols: Hantzsch Pyridine Synthesis of Bridged 1,4-Dihydropyridines using Butane-1,4-diyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative experimental protocol for the Hantzsch synthesis of bridged 1,4-dihydropyridines, utilizing butane-1,4-diyl diacetoacetate as a key building block. This class of compounds is of significant interest in medicinal chemistry and drug development due to their structural analogy to the dihydropyridine (DHP) core found in L-type calcium channel blockers. The butane-1,4-diyl bridge introduces conformational constraints and offers a unique scaffold for the design of novel therapeutic agents.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines.[1] The traditional reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] This versatile reaction has been widely employed in the synthesis of various biologically active molecules, most notably the nifedipine class of calcium channel blockers used in the treatment of hypertension.[1]
The use of bis(β-ketoesters) such as this compound in the Hantzsch reaction offers a straightforward route to bridged 1,4-dihydropyridine derivatives. These macrocyclic structures are of particular interest as they can mimic the presentation of pharmacophoric groups in established drugs while possessing unique physicochemical properties.
Reaction Principle
The Hantzsch synthesis using this compound follows the general mechanism of the classical reaction. The reaction proceeds through the initial formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one of the β-ketoester moieties, and an enamine formed from the other β-ketoester moiety and ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final bridged 1,4-dihydropyridine product.
Applications in Drug Discovery
Derivatives of 1,4-dihydropyridines are a cornerstone in the management of cardiovascular diseases.[1] The synthesis of bridged analogues using this compound opens avenues for:
-
Scaffold Hopping and Analogue Design: Creating novel molecular architectures to explore new intellectual property space and improve upon existing drug candidates.
-
Conformational Restriction: The butane bridge restricts the conformational flexibility of the dihydropyridine ring, which can lead to enhanced selectivity and potency for specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: Providing a rigid framework for the systematic study of the spatial arrangement of substituents and their impact on biological activity.
Experimental Section
Note: The following is a representative protocol. Actual reaction conditions, including temperature, reaction time, and purification methods, may require optimization for specific aldehydes.
Materials and Equipment
-
This compound
-
Aromatic or aliphatic aldehyde of choice
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Representative Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).
-
Solvent Addition: Add ethanol (20-30 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Data
| Parameter | Value/Description |
| Reactants | This compound, Aldehyde, Ammonium Acetate |
| Stoichiometry | 1 : 1 : 1.2 |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-24 hours (aldehyde dependent) |
| Expected Yield | Moderate to Good (requires optimization) |
| Purification | Recrystallization or Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Note: Specific yields and spectroscopic data are highly dependent on the aldehyde used and must be determined experimentally.
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the Hantzsch synthesis of a bridged 1,4-dihydropyridine.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the bridged 1,4-dihydropyridine.
Experimental Workflow
References
HPLC Analysis of Butane-1,4-diyl diacetoacetate and its Impurities: Application Notes and Protocols
This document provides a detailed methodology for the analysis of Butane-1,4-diyl diacetoacetate and its potential impurities using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical compound used in various organic synthesis and material science applications.[1] Its purity is crucial for the consistency and quality of the final products. HPLC is a powerful analytical technique for assessing the purity of such compounds and for the identification and quantification of any impurities.[1] This application note details a reverse-phase HPLC method for the separation of this compound from its potential process-related and degradation impurities.
Potential Impurities:
Impurities in this compound can originate from the manufacturing process or from degradation. Potential impurities may include:
-
Starting Materials: Butane-1,4-diol, ethyl acetoacetate (or other acetoacetylating agents).
-
By-products: Oligomeric species, products of side reactions.
-
Degradation Products: Hydrolysis of the ester linkages can lead to the formation of acetoacetic acid and butane-1,4-diol. Oxidation can also lead to various degradation products.[1]
HPLC Method
A reverse-phase HPLC method is suitable for the analysis of this compound and its impurities.[2] The method described below provides a robust separation of the main component from its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar C18 column) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 70% B in 10 minutes, then hold at 70% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[2]
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
This will result in a standard solution with a concentration of approximately 1 mg/mL.
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
This will result in a sample solution with a concentration of approximately 1 mg/mL.
HPLC Analysis Workflow
References
Troubleshooting & Optimization
Optimization of reaction conditions for Butane-1,4-diyl diacetoacetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Butane-1,4-diyl diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the transesterification of an acetoacetate ester (commonly ethyl acetoacetate) with 1,4-butanediol and the direct esterification of 1,4-butanediol with an acetoacetylating agent like diketene.[1]
Q2: What is the role of a catalyst in the synthesis?
A2: Catalysts are crucial for increasing the reaction rate. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used for both esterification and transesterification reactions.[1] Milder, solid acid catalysts are also being explored as more environmentally friendly alternatives.[1]
Q3: How can the reaction equilibrium be shifted towards the product to improve the yield?
A3: To enhance the product yield in reversible reactions like esterification and transesterification, several strategies can be employed. One common method is to use a molar excess of one of the reactants, typically the less expensive or more easily removable one.[1] Another critical strategy is the continuous removal of the byproduct as it forms, for instance, removing ethanol during the transesterification of ethyl acetoacetate.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile reagents or heating the reaction mixture. Care should be taken when handling corrosive acids and flammable organic solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Reaction equilibrium not sufficiently shifted towards products. - Suboptimal catalyst activity or amount. - Product loss during workup and purification. - Side reactions consuming reactants or product. | - Increase reaction time or temperature (monitor for side reactions). - Use a Dean-Stark apparatus to remove water or alcohol byproducts. - Use a molar excess of one reactant. - Optimize catalyst type and loading. - Ensure efficient extraction and minimize transfers during purification. - Control reaction temperature carefully to minimize side reactions like decarboxylation. |
| Presence of Impurities | - Unreacted starting materials (1,4-butanediol, acetoacetic acid derivative). - Side products from hydrolysis or self-condensation. - Catalyst residue. | - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of starting materials. - Perform a thorough aqueous workup to remove water-soluble impurities and catalyst residues. - Purify the crude product using column chromatography or distillation.[1] |
| Product Discoloration (Yellowing) | - Thermal decomposition at elevated temperatures. - Presence of impurities that are prone to coloration. | - Avoid excessive heating during the reaction and purification steps. - Purify the product using activated carbon treatment or column chromatography. |
| Difficulty in Product Isolation/Purification | - Formation of an emulsion during aqueous workup. - Co-elution of product and impurities during column chromatography. | - Add brine (saturated NaCl solution) to break up emulsions during extraction. - Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. |
Experimental Protocols
Protocol 1: Transesterification of Ethyl Acetoacetate with 1,4-Butanediol
This protocol describes the synthesis of this compound using ethyl acetoacetate and 1,4-butanediol with an acid catalyst.
Materials:
-
1,4-Butanediol
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1,4-butanediol, a molar excess of ethyl acetoacetate (e.g., 2.5 to 3 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. Add toluene as the solvent.
-
Heat the mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by observing the amount of ethanol collected or by using techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Transesterification of Ethyl Acetoacetate with 1,4-Butanediol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Sulfuric Acid | 1 | 6 | 120 | ~85 | >95 |
| p-Toluenesulfonic Acid | 2 | 8 | 110 | ~80 | >95 |
| Amberlyst-15 | 10 (w/w) | 12 | 120 | ~75 | >90 |
| No Catalyst | - | 24 | 120 | <10 | - |
Note: The data presented in this table is a synthesis of typical results found in the literature and should be used as a general guideline. Actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the acid-catalyzed synthesis.
References
Minimizing byproduct formation in Butane-1,4-diyl diacetoacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Butane-1,4-diyl diacetoacetate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on identifying the likely cause and providing actionable solutions.
Issue 1: Low Yield of this compound with Significant Amount of Unreacted 1,4-Butanediol
| Possible Cause | Suggested Solution |
| Incomplete Reaction/Equilibrium Not Shifted Towards Products: The transesterification reaction is reversible. Without proper measures, the equilibrium may not favor the formation of the desired product. | 1. Increase the Molar Ratio of Ethyl Acetoacetate: Use a molar excess of ethyl acetoacetate (e.g., 2.5 to 3 equivalents) to drive the equilibrium towards the product side. 2. Remove Ethanol Byproduct: The removal of ethanol as it is formed will shift the equilibrium to the right. This can be achieved by performing the reaction under vacuum or by using a Dean-Stark apparatus. |
| Insufficient Catalyst Activity or Concentration: The catalyst may be inactive or used in an insufficient amount to drive the reaction to completion within the desired timeframe. | 1. Verify Catalyst Quality: Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is not old or deactivated. 2. Optimize Catalyst Loading: While specific quantitative data is scarce, a typical starting point for acid catalysts is 0.1-0.5 mol% relative to 1,4-butanediol. The optimal concentration should be determined empirically. |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Increase Reaction Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote byproduct formation (see Issue 2). A typical temperature range to explore is 80-120°C. |
Issue 2: Presence of a Significant Amount of a Low-Boiling Point Impurity, Identified as Tetrahydrofuran (THF)
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Dehydration of 1,4-Butanediol: At elevated temperatures and in the presence of an acid catalyst, 1,4-butanediol can undergo intramolecular dehydration to form the cyclic ether, tetrahydrofuran (THF). | 1. Lower the Reaction Temperature: This is the most critical parameter. If THF formation is significant, reduce the reaction temperature. 2. Use a Milder Acid Catalyst: Strong acids like sulfuric acid are more prone to induce dehydration. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst. 3. Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, will increase the amount of THF. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the consumption of 1,4-butanediol has plateaued. |
Issue 3: Formation of High-Molecular-Weight, Viscous Byproducts
| Possible Cause | Suggested Solution |
| Oligomerization of 1,4-Butanediol: Under acidic conditions, 1,4-butanediol can undergo intermolecular dehydration to form polyether oligomers. | 1. Control Reaction Temperature: Similar to THF formation, lower reaction temperatures will disfavor oligomerization. 2. Use an Appropriate Amount of Catalyst: High catalyst concentrations can accelerate this side reaction. |
| Self-Condensation of Ethyl Acetoacetate (Claisen Condensation): Although primarily a base-catalyzed reaction, it can be promoted under certain conditions, leading to the formation of dehydroacetic acid and other condensation products. | 1. Ensure Anhydrous Conditions: The presence of water can affect the reaction pathway. Ensure all reactants and equipment are dry. 2. Maintain a Homogeneous Reaction Mixture: Poor mixing could lead to localized areas with conditions that favor self-condensation. Ensure efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the transesterification of ethyl acetoacetate with 1,4-butanediol, typically in the presence of an acid catalyst. This reaction involves the exchange of the ethyl group of ethyl acetoacetate with the butanediyl group of 1,4-butanediol.
Q2: What are the main byproducts to watch out for in this synthesis?
A2: The three primary byproducts are:
-
Tetrahydrofuran (THF): Formed from the acid-catalyzed dehydration of 1,4-butanediol.
-
Products of Claisen Condensation: Resulting from the self-condensation of ethyl acetoacetate.
-
Oligomers of 1,4-Butanediol: Formed via intermolecular dehydration of the diol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product and byproducts.
Q4: What is the role of removing ethanol during the reaction?
A4: The transesterification reaction is an equilibrium process. Ethanol is a product of the reaction. According to Le Chatelier's principle, removing a product as it is formed will shift the equilibrium towards the formation of more products, thus increasing the yield of this compound.
Q5: Are there alternative catalysts to strong mineral acids?
A5: Yes, while sulfuric acid and p-toluenesulfonic acid are commonly used, solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites can be employed. These can offer advantages in terms of easier separation from the reaction mixture and potentially higher selectivity, although reaction times may be longer.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound with a focus on minimizing byproduct formation is provided below.
Materials:
-
1,4-Butanediol (1.0 eq)
-
Ethyl acetoacetate (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1,4-butanediol (1.0 eq), ethyl acetoacetate (2.5 eq), and p-toluenesulfonic acid monohydrate (0.01 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap and by TLC or GC analysis of the reaction mixture.
-
Once the reaction is complete (typically when the theoretical amount of ethanol has been collected or the starting material is consumed), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl acetoacetate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Technical Support Center: Purification of Crude Butane-1,4-diyl diacetoacetate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Butane-1,4-diyl diacetoacetate via distillation.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is a high-boiling point compound. Attempting to distill it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition. Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature and minimizing the risk of degradation.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: 1,4-butanediol and an acetoacetylating agent (e.g., ethyl acetoacetate).
-
Catalyst residues: Acidic or basic catalysts used in the esterification reaction.
-
Solvents: Organic solvents used during the reaction or workup.
-
Byproducts: Products from side reactions, such as self-condensation of the acetoacetate donor or thermal decomposition products.
Q3: My product is dark in color. Can distillation remove the color?
A3: Distillation can often separate the desired colorless product from non-volatile, colored impurities (tar). However, if the color is due to a volatile impurity with a similar boiling point, a simple distillation may not be sufficient, and fractional distillation or an alternative purification method might be necessary.
Q4: At what temperature and pressure should I distill this compound?
A4: A specific boiling point for this compound under vacuum is not well-documented in publicly available literature. For a structurally related compound, 1,4-butanediol diacetate, the boiling point is 229 °C at atmospheric pressure. High vacuum (typically below 1 mmHg) is recommended to significantly lower the boiling point, likely into a range of 150-200 °C. It is crucial to perform a small-scale trial distillation to determine the optimal conditions for your specific setup and purity requirements.
Q5: The distillation is very slow, even at high temperatures. What could be the problem?
A5: This could be due to several factors:
-
Inadequate vacuum: Your vacuum level may not be low enough to achieve the desired boiling point. Check for leaks in your system.
-
Insufficient heating: The heating mantle may not be providing uniform and adequate heat to the distillation flask.
-
Flooding of the column: If using a fractionating column, excessive vaporization can prevent the proper flow of vapor and condensate.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of crude this compound.
| Problem | Possible Causes | Solutions |
| Product Decomposition (Charring, Darkening) | - Distillation temperature is too high.- Presence of acidic or basic impurities that catalyze decomposition. | - Increase the vacuum to lower the boiling point.- Neutralize the crude product before distillation (e.g., with a mild base wash followed by drying).- Use a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Bumping / Uncontrolled Boiling | - Lack of smooth boiling.- Superheating of the liquid. | - Use a magnetic stirrer and a stir bar in the distillation flask.- Add boiling chips (note: they may not be effective under high vacuum).- Ensure gradual and uniform heating. |
| Low Yield | - Incomplete distillation.- Product loss through leaks in the system.- Decomposition of the product. | - Ensure the distillation is run to completion (no more distillate is collected at the set temperature and pressure).- Thoroughly check all joints and connections for vacuum leaks.- Optimize distillation temperature and pressure to minimize decomposition. |
| Contaminated Distillate | - Foaming or bumping carrying over non-volatile impurities.- Inefficient separation of impurities with close boiling points.- Leaks in the condenser allowing coolant to enter. | - Use a larger distillation flask to provide more headspace.- Employ a fractionating column for better separation.- Ensure condenser integrity and proper connection. |
| Inability to Achieve High Vacuum | - Leaks in the glassware joints or tubing.- Inefficient vacuum pump.- Outgassing of volatile impurities from the crude material. | - Properly grease all ground glass joints with a suitable vacuum grease.- Check all tubing and connections for cracks or loose fittings.- Ensure the vacuum pump oil is clean and the pump is in good working order.- A preliminary degassing step at a lower temperature can be beneficial. |
Experimental Protocols
Pre-Distillation Workup of Crude this compound
-
Neutralization: If an acid catalyst was used in the synthesis, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel until effervescence ceases. Follow this with a wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
Vacuum Distillation Procedure
Note: This is a general procedure and may need to be optimized.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all glassware is clean and dry.
-
Charging the Flask: Charge the distillation flask with the crude, pre-treated this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Greasing Joints: Lightly grease all ground-glass joints with a high-vacuum grease to ensure an airtight seal.
-
System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the distillation apparatus and the pump is highly recommended to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently and uniformly using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature rises and stabilizes, collect the main fraction of pure this compound in a separate receiving flask.
-
Completion: Stop the distillation when the temperature drops or when signs of decomposition become apparent.
-
Cooling and Venting: Allow the apparatus to cool down completely before carefully and slowly venting the system to atmospheric pressure.
Visualizations
Logical Workflow for Troubleshooting Distillation Issues
Addressing solubility issues of Butane-1,4-diyl diacetoacetate in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Butane-1,4-diyl diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C12H18O6.[1] It is often used in organic synthesis and materials science, particularly as a crosslinking agent.[1]
Q2: What are the common solvents for dissolving this compound?
Q3: Are there any known stability issues with this compound in solution?
Yes, the ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions.[1] This can lead to the degradation of the compound into acetoacetic acid and butane-1,4-diol. Acetoacetic acid is unstable and can further decompose to acetone and carbon dioxide.[1] Therefore, it is crucial to use anhydrous solvents and avoid acidic or basic contaminants.
Q4: Can heating be used to improve the solubility of this compound?
Yes, temperature modulation can be an effective strategy to improve solubility.[1] Conducting solubility tests at elevated temperatures, for example, between 30–60°C, can enhance the dissolution of the compound.[1] However, it is important to monitor for any potential degradation at higher temperatures, especially in the presence of trace amounts of water or other reactive species.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with this compound.
Issue 1: Compound fails to dissolve completely in the chosen solvent.
Possible Causes:
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the selected solvent volume.
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.
-
Low Temperature: The dissolution process may be kinetically slow at ambient temperature.
-
Poor Compound Purity: Impurities in the compound may be insoluble.
Troubleshooting Steps:
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: The solution appears cloudy or forms a precipitate over time.
Possible Causes:
-
Hydrolysis: The compound may be degrading due to the presence of water in the solvent.
-
Supersaturation: The solution may have been supersaturated at a higher temperature and is now precipitating at ambient temperature.
-
Reaction with Solvent: Although less common, the compound might be reacting with the solvent.
Troubleshooting Steps:
Caption: Troubleshooting workflow for solution instability.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is estimated based on general principles of chemical solubility and qualitative observations. Precise quantitative values may vary based on experimental conditions.
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | High | Highly Soluble |
| Acetone | Ketone | Medium-High | Soluble |
| Ethyl Acetate | Ester | Medium | Soluble |
| Methanol | Alcohol | High (Protic) | Moderately Soluble |
| Ethanol | Alcohol | Medium (Protic) | Moderately Soluble |
| Toluene | Aromatic Hydrocarbon | Low | Sparingly Soluble |
| Hexane | Aliphatic Hydrocarbon | Very Low | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
Objective: To prepare a stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (as pure as possible)
-
Anhydrous solvent of choice (e.g., DMSO, DMF, acetone)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to the glass vial.
-
Add the calculated volume of the chosen anhydrous solvent to the vial to achieve the target concentration.
-
Add a magnetic stir bar to the vial and securely cap it.
-
Place the vial on a magnetic stirrer and begin stirring at room temperature.
-
Observe the dissolution process. If the compound does not dissolve completely after 15-20 minutes, proceed to the next step.
-
If necessary, gently warm the solution using a water bath or heating block to 30-60°C while continuing to stir.[1]
-
Continue to stir until the compound is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use, unless the experiment requires an elevated temperature.
-
Store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.
Protocol 2: Co-solvent System for Enhancing Solubility
Objective: To improve the solubility of this compound in a primary solvent by introducing a miscible co-solvent.
Materials:
-
This compound
-
Primary anhydrous solvent (e.g., a moderately polar solvent where solubility is limited)
-
Co-solvent (a good, miscible solvent for the compound, e.g., acetone)
-
Standard laboratory glassware for solution preparation
Procedure:
-
Suspend the this compound in the primary solvent.
-
While stirring, gradually add the co-solvent dropwise.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Note the final ratio of the primary solvent to the co-solvent for reproducibility.
-
This co-solvent system can then be used for subsequent experiments, ensuring all components are compatible with the experimental conditions. This method can be useful for adjusting the polarity of the solvent system to maintain solubility.[1]
References
Preventing hydrolysis of Butane-1,4-diyl diacetoacetate during storage
Topic: Preventing Hydrolysis During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Butane-1,4-diyl diacetoacetate to prevent degradation via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a diester molecule with the chemical formula C₁₂H₁₈O₆.[1][2][3] Like other esters, its core structure contains ester linkages (-COO-) which are susceptible to cleavage by water in a reaction known as hydrolysis.[1][4] This reaction can be catalyzed and accelerated by the presence of acids or bases.[1][5]
Q2: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound breaks the two ester bonds, yielding butane-1,4-diol and two molecules of acetoacetic acid.[1] Acetoacetic acid is an unstable β-keto acid and readily undergoes decarboxylation to produce acetone and carbon dioxide.[1] Therefore, the presence of butane-1,4-diol and acetone are key markers of degradation.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To minimize hydrolysis, the compound must be protected from moisture, heat, and acidic or basic contaminants. The ideal storage conditions are summarized in the table below. Storing the compound in a tightly sealed container in a cool, dry, and dark environment is crucial.[6][7] For long-term storage, using a desiccator or an inert atmosphere is highly recommended.[7][8]
Q4: How can I visually inspect my sample for signs of degradation?
While this compound is a colorless liquid, significant hydrolysis may lead to changes in its physical appearance. You might observe the sample becoming cloudy or the formation of a separate aqueous layer if significant water has been introduced. A noticeable "fruity" or acetone-like odor may also indicate decomposition. However, analytical confirmation is necessary as visual inspection is not a reliable indicator of purity.
Q5: Are there chemical stabilizers that can be added to prevent hydrolysis?
Yes, certain chemical stabilizers can be used to protect esters from hydrolysis. Carbodiimides, for instance, are known to act as hydrolysis stabilizers by reacting with carboxylic acids that could otherwise catalyze the degradation.[9][10] Antioxidants may also be employed to prevent oxidation, which can sometimes trigger ester hydrolysis.[9] However, the addition of any stabilizer should be carefully considered, as it will introduce another component to your material, which may interfere with downstream applications.
Hydrolysis Pathway
Caption: Hydrolysis pathway of this compound.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical reactions, including hydrolysis.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[7] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light.[6] Use of a PTFE-lined cap is advised. |
| Environment | Dry, well-ventilated area | Minimizes ambient moisture and prevents vapor accumulation.[12][13] |
| Additives | Desiccant packs (in secondary container) | Actively absorbs any moisture that may be present in the storage environment.[7] |
| Purity | Use anhydrous grade solvents if preparing solutions | Prevents introducing water, which is a reactant in hydrolysis. |
Table 2: Hypothetical Impact of Moisture on Purity Over Time at 25°C
This table illustrates the critical role of moisture control. Data is representative and intended to demonstrate the principle of hydrolysis acceleration by water.
| Storage Time | Purity at <10% Relative Humidity | Purity at 30% Relative Humidity | Purity at 50% Relative Humidity |
| Initial | >99% | >99% | >99% |
| 1 Month | >98.5% | ~97% | ~95% |
| 3 Months | >98% | ~94% | ~88% |
| 6 Months | >97% | ~89% | <80% |
Troubleshooting Guide
Issue: I suspect my sample of this compound has hydrolyzed.
If you observe inconsistent experimental results or changes in the material's appearance, follow this workflow to diagnose and address potential degradation.
Caption: Troubleshooting workflow for suspected hydrolysis.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the extent of hydrolysis in a sample of this compound.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Sample of this compound
-
Class A volumetric pipettes
Procedure:
-
Sample Preparation: Accurately prepare a solution of the this compound sample in CDCl₃ to a known concentration (e.g., 10 mg/mL).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value of the protons of interest to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Reference Spectrum: Identify the characteristic peaks for pure this compound.
-
Degradation Peaks: Look for the appearance of new signals corresponding to the hydrolysis products:
-
Butane-1,4-diol: Signals around ~3.6 ppm (t, -CH₂-O) and ~1.6 ppm (m, -CH₂-CH₂-).
-
Acetone: A sharp singlet around ~2.17 ppm.
-
-
Quantification: Compare the integration of a characteristic peak from the parent compound with the integration of a peak from a degradation product (e.g., the acetone singlet). The percentage of hydrolysis can be estimated based on the relative molar ratios of these integrals.
-
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
Climate-controlled stability chambers
-
Multiple vials of high-purity this compound from the same batch
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS)
Procedure:
-
Initial Analysis (T=0): Take three samples from the batch and determine their initial purity. This serves as the baseline.
-
Sample Storage: Place multiple sealed and unsealed vials of the compound into stability chambers set to different conditions. Recommended conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
5°C (Control condition)
-
-
Time-Point Testing: At specified time points (e.g., 1, 3, and 6 months), remove a set of vials from each condition.
-
Purity Assessment: Allow the samples to equilibrate to room temperature and analyze their purity using a validated analytical method (e.g., HPLC). Quantify the parent compound and any major degradation products.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This data will establish the compound's shelf-life and highlight its sensitivity to heat and moisture.
References
- 1. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 2. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ventos.com [ventos.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. towson.edu [towson.edu]
- 9. carbodiimide.com [carbodiimide.com]
- 10. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. chemtech-us.com [chemtech-us.com]
- 13. Dominant • 10 steps for a safe chemical cleaning storage [dominant.com.au]
Characterization of impurities in Butane-1,4-diyl diacetoacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butane-1,4-diyl diacetoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low product yield | Incomplete reaction. | - Ensure the molar ratio of ethyl acetoacetate to 1,4-butanediol is at least 2:1 to favor the formation of the di-substituted product. - Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC. - Check the activity of the catalyst. If using an acid catalyst, ensure it is not hydrated. |
| Product loss during work-up. | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. | |
| Inefficient purification. | - Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is commonly effective. - Ensure the silica gel is properly packed to avoid channeling. | |
| Presence of significant amount of mono-substituted intermediate (4-hydroxybutyl acetoacetate) | Insufficient amount of ethyl acetoacetate. | - Increase the molar equivalent of ethyl acetoacetate relative to 1,4-butanediol. |
| Short reaction time. | - Extend the reaction time to allow for the second esterification to occur. | |
| Product is contaminated with a low-boiling point impurity smelling like nail polish remover. | Formation of acetone. | - This is likely due to the hydrolysis of the acetoacetate ester followed by decarboxylation of the resulting acetoacetic acid.[1] Ensure anhydrous reaction conditions. - During work-up, use a saturated sodium bicarbonate solution to neutralize any acid and remove the water-soluble acetone. |
| Product appears oily or discolored after purification. | Presence of colored impurities from the starting materials or side reactions. | - Treat the crude product with activated charcoal before column chromatography. - Ensure the purity of the starting 1,4-butanediol, as it can contain color-forming impurities.[2] |
| Incomplete removal of high-boiling point impurities. | - Use a more polar solvent system during the final stages of column chromatography to elute the product while leaving high-boiling impurities on the column. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and characterization of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted starting materials: 1,4-Butanediol and ethyl acetoacetate.
-
Mono-substituted intermediate: 4-hydroxybutyl acetoacetate.
-
Degradation product: Acetone, formed from the decarboxylation of acetoacetic acid which can arise from hydrolysis of the ester.[1]
-
Self-condensation products of ethyl acetoacetate: Such as dehydroacetic acid and its derivatives, especially if basic catalysts or high temperatures are used.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The starting materials, intermediate, and final product will have different Rf values. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: What is a suitable solvent system for the purification of this compound by column chromatography?
A3: A common and effective solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes.[3] Typically, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 40% ethyl acetate) will allow for the separation of non-polar impurities, the product, and more polar impurities.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Characterization of Impurities
The following tables summarize the expected analytical data for the main product and potential impurities.
Gas Chromatography (GC) Data
| Compound | Expected Retention Time (Relative to Product) | Key Mass Spectral Fragments (m/z) |
| Ethyl acetoacetate (Starting Material) | Lower | 130 [M]+, 88, 85, 43[4] |
| 1,4-Butanediol (Starting Material) | Lower | 90 [M]+, 72, 56, 42 |
| Acetone (Degradation Product) | Much Lower | 58 [M]+, 43 |
| 4-hydroxybutyl acetoacetate (Intermediate) | Lower | 174 [M]+, 115, 101, 72, 43 |
| This compound (Product) | 1.00 | 258 [M]+, 199, 157, 115, 43 |
| Dehydroacetic acid (Self-condensation by-product) | Higher | 168 [M]+, 126, 85, 84, 43 |
NMR Data (in CDCl₃)
¹H NMR
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Ethyl acetoacetate | 1.28 | t | 3H | -OCH₂CH ₃ |
| 2.27 | s | 3H | CH ₃CO- | |
| 3.45 | s | 2H | -COCH ₂CO- | |
| 4.19 | q | 2H | -OCH ₂CH₃ | |
| 1,4-Butanediol | 1.65 | m | 4H | -OCH₂CH ₂CH ₂CH₂O- |
| 3.65 | t | 4H | -OCH ₂CH₂CH₂CH ₂O- | |
| 4-hydroxybutyl acetoacetate | 1.70 | m | 4H | -OCH₂CH ₂CH ₂CH₂OH |
| 2.28 | s | 3H | CH ₃CO- | |
| 3.46 | s | 2H | -COCH ₂CO- | |
| 3.68 | t | 2H | -CH ₂OH | |
| 4.15 | t | 2H | -COOCH ₂- | |
| This compound | 1.75 | m | 4H | -OCH₂C H₂C H₂CH₂O- |
| 2.28 | s | 6H | C H₃CO- | |
| 3.45 | s | 4H | -COC H₂CO- | |
| 4.16 | t | 4H | -COOC H₂- |
¹³C NMR
| Compound | Chemical Shift (δ) ppm | Assignment |
| Ethyl acetoacetate | 14.1 | -OCH₂C H₃ |
| 30.1 | C H₃CO- | |
| 50.2 | -COC H₂CO- | |
| 61.4 | -OC H₂CH₃ | |
| 167.2 | -C OO- | |
| 200.7 | -C O- | |
| 1,4-Butanediol | 28.9 | -OCH₂C H₂C H₂CH₂O- |
| 62.4 | -OC H₂CH₂CH₂C H₂O- | |
| 4-hydroxybutyl acetoacetate | 25.3, 29.0 | -OCH₂C H₂C H₂CH₂OH |
| 30.1 | C H₃CO- | |
| 50.3 | -COC H₂CO- | |
| 62.2 | -C H₂OH | |
| 64.1 | -COOC H₂- | |
| 167.3 | -C OO- | |
| 200.8 | -C O- | |
| This compound | 25.4 | -OCH₂ CH₂ CH₂CH₂O- |
| 30.1 | C H₃CO-** | |
| 50.2 | -CO CH₂CO- | |
| 64.3 | -COO CH₂- | |
| 167.2 | -C OO- | |
| 200.7 | -C O- |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical procedure for the synthesis of this compound via transesterification of ethyl acetoacetate with 1,4-butanediol.
Materials:
-
1,4-Butanediol
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1.0 eq), ethyl acetoacetate (2.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.
-
Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the 1,4-butanediol is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of Butane-1,4-diyl diacetoacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of Butane-1,4-diyl diacetoacetate. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the acid-catalyzed transesterification of 1,4-butanediol with an acetoacetate ester, typically ethyl acetoacetate.[1] This method is favored due to the availability of the starting materials and the established principles of esterification chemistry.
Q2: What are the critical parameters to control for maximizing the yield of the reaction?
A2: To maximize the yield, it is crucial to drive the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of the acetoacetate ester (e.g., ethyl acetoacetate), which can be easily removed later.[1]
-
Continuously removing the alcohol byproduct (e.g., ethanol) as it forms, for instance, by distillation.[1]
-
Selecting an appropriate catalyst and optimizing the reaction temperature.[1]
Q3: What are the potential side reactions I should be aware of?
A3: The primary side reactions include hydrolysis of the ester linkages, which can occur if water is present, and oxidation of the molecule under harsh conditions.[1] The hydrolysis reaction will yield acetoacetic acid and butane-1,4-diol. Acetoacetic acid is unstable and can decarboxylate to form acetone and carbon dioxide.[1]
Q4: How can I purify the final product?
A4: Purification can be achieved through a combination of techniques. An initial workup to remove the catalyst and unreacted starting materials is necessary. This is typically followed by vacuum distillation to separate the desired product from lower and higher boiling point impurities.
Q5: How can I confirm the purity and identity of the synthesized this compound?
A5: The purity and identity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Detailed Methodology: Synthesis of this compound via Acid-Catalyzed Transesterification
This protocol outlines the synthesis of this compound on a laboratory scale, with considerations for scaling up.
Materials:
-
1,4-Butanediol
-
Ethyl acetoacetate
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid resin)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (for neutralization)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a simple distillation setup)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,4-butanediol and a molar excess of ethyl acetoacetate (e.g., 2.5 to 3 equivalents per hydroxyl group of the diol).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.5-2 mol% relative to 1,4-butanediol).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, the ethanol-ethyl acetoacetate azeotrope will be collected, driving the reaction forward. If using a simple distillation setup, the lower-boiling ethanol can be carefully distilled off. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Synthesis
| Parameter | Value | Rationale |
| Reactant Ratio (Ethyl Acetoacetate:1,4-Butanediol) | 5:1 to 6:1 molar ratio | Using an excess of ethyl acetoacetate drives the equilibrium towards the product.[1] |
| Catalyst | p-Toluenesulfonic acid | An effective and commonly used acid catalyst for esterification. |
| Catalyst Loading | 1-2 mol% (relative to 1,4-butanediol) | Sufficient to catalyze the reaction without causing significant side reactions. |
| Reaction Temperature | Reflux temperature of the mixture | Allows for the removal of ethanol byproduct to drive the reaction. |
| Reaction Time | 4-8 hours (monitor for completion) | Dependant on scale and efficiency of ethanol removal. |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₆ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | >200 °C at atmospheric pressure (typically distilled under vacuum) |
| ¹H NMR (CDCl₃, δ) | ~1.7 ppm (m, 4H, -OCH₂CH₂CH₂CH₂O-), ~2.2 ppm (s, 6H, 2 x CH₃CO-), ~3.4 ppm (s, 4H, 2 x -COCH₂CO-), ~4.1 ppm (t, 4H, 2 x -COOCH₂-) |
| ¹³C NMR (CDCl₃, δ) | ~25 ppm (-OCH₂CH₂CH₂CH₂O-), ~30 ppm (CH₃CO-), ~50 ppm (-COCH₂CO-), ~65 ppm (-COOCH₂-), ~167 ppm (-COO-), ~200 ppm (C=O) |
| IR (neat, cm⁻¹) | ~1740 (C=O, ester), ~1720 (C=O, ketone), ~1150 (C-O, ester) |
Troubleshooting Guides
Issue 1: Low Yield
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure efficient removal of the ethanol byproduct. Increase the reaction time or consider using a more efficient distillation setup. Check the activity of the catalyst.
-
-
Possible Cause 2: Presence of water in the reactants or solvent.
-
Solution: Use anhydrous grade reactants and solvents. Water can lead to hydrolysis of the ester product.[1]
-
-
Possible Cause 3: Sub-optimal reactant ratio.
-
Solution: Increase the excess of ethyl acetoacetate to further shift the equilibrium towards the product.[1]
-
Issue 2: Product Impurity
-
Possible Cause 1: Presence of unreacted 1,4-butanediol or mono-acetoacetylated byproduct.
-
Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Optimize the reaction time and temperature. Purify carefully using vacuum distillation.
-
-
Possible Cause 2: Byproducts from side reactions (e.g., hydrolysis products).
-
Solution: Minimize water content in the reaction. The workup procedure with a bicarbonate wash should remove acidic byproducts.
-
-
Possible Cause 3: Catalyst residue.
-
Solution: Ensure thorough washing during the workup to completely remove the acid catalyst.
-
Issue 3: Difficulty in Purification
-
Possible Cause 1: Close boiling points of product and impurities.
-
Solution: Use a fractional distillation column for better separation under vacuum.
-
-
Possible Cause 2: Thermal decomposition during distillation.
-
Solution: Use a high-vacuum system to lower the boiling point and reduce the risk of decomposition.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Butane-1,4-diyl diacetoacetate and Other Crosslinking Agents for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomaterials and drug delivery, the choice of a crosslinking agent is paramount to achieving desired material properties, ensuring biocompatibility, and optimizing therapeutic efficacy. This guide provides a comparative analysis of Butane-1,4-diyl diacetoacetate, a representative of the acetoacetate class of crosslinkers, against two widely used agents: glutaraldehyde (an aldehyde-based crosslinker) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with N-hydroxysuccinimide (EDC/NHS), a zero-length carbodiimide crosslinker. This comparison is based on their reaction mechanisms, performance characteristics, and biocompatibility, supported by established experimental data for glutaraldehyde and EDC/NHS, and inferred properties for this compound based on the known reactivity of the acetoacetate group.
Executive Summary
Crosslinking agents are crucial for the development of stable and functional biomaterials by forming covalent bonds between polymer chains.[1] Glutaraldehyde is a highly efficient and widely used crosslinker, but concerns about its cytotoxicity persist.[2] EDC/NHS offers a biocompatible alternative by forming amide bonds with no spacer arm, though its efficiency can be influenced by reaction conditions. This compound presents a potentially safer and versatile option, reacting with primary amines to form stable enamine linkages.[3] The selection of an appropriate crosslinking agent necessitates a thorough evaluation of its impact on the final product's mechanical properties, stability, and biological response.
Crosslinking Mechanisms
The efficacy and specificity of a crosslinking agent are dictated by its chemical reactivity towards the functional groups present on the polymer chains.
This compound: This crosslinker possesses two acetoacetate groups that readily react with primary amines (e.g., on lysine residues of proteins or chitosan) to form enamine bonds.[3] This reaction is known for its high efficiency and the formation of a stable, covalent linkage.
Glutaraldehyde: As a dialdehyde, glutaraldehyde forms crosslinks by reacting with primary amine groups to create Schiff bases. These can further react to form more complex and stable crosslinked structures.[4] While highly effective, this reaction can be less specific and may introduce cytotoxic residuals.[2]
EDC/NHS: This zero-length crosslinking system activates carboxyl groups on polymers (e.g., on aspartic or glutamic acid residues, or on hyaluronic acid) to form a highly reactive NHS ester. This intermediate then readily reacts with primary amines to form a stable amide bond, with EDC and NHS being released as soluble byproducts.[5]
References
A Comparative Guide to the Quantitative Analysis of Butane-1,4-diyl diacetoacetate: HPLC, GC, and qNMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Butane-1,4-diyl diacetoacetate is crucial for ensuring product quality, stability, and performance. This guide provides an objective comparison of three prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in selecting the most suitable method for your specific needs.
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Approach
Reverse-phase HPLC (RP-HPLC) is a widely adopted and reliable method for the quantification of this compound.[1] This technique separates compounds based on their polarity, making it well-suited for the analysis of this diester.
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a typical validated RP-HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid, such as 0.1% phosphoric acid or formic acid, to ensure good peak shape.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a concentration within the calibration range.
3. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary: HPLC Method
The following table summarizes the typical performance data for a validated RP-HPLC method for this compound quantification.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Robust to minor changes in mobile phase composition, pH, and temperature. |
Alternative Quantification Methods: A Comparative Overview
While HPLC is a robust technique, other methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches with distinct advantages and limitations.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For this compound, GC-FID can be a suitable alternative, particularly for purity analysis where volatile impurities may be present.
Experimental Protocol Outline: GC-FID Method
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at 15 °C/min, and holding for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent like acetone or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity and concentration determination.[9]
Experimental Protocol Outline: qNMR Method
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity that has a simple NMR spectrum with at least one signal that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay, typically 5 times the longest T1 relaxation time).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard. The quantity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and their weighed amounts.
Performance Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei |
| Selectivity | High, tunable with mobile phase and column | High, dependent on column and temperature program | High, based on unique chemical shifts of nuclei |
| Sensitivity | Good (µg/mL to ng/mL) | Very good for volatile compounds (ng/mL to pg/mL) | Lower sensitivity (mg/mL range) |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Not required | Required | Not required |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte | Can use a certified internal standard of a different compound |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute or relative |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of this compound.
Caption: HPLC Method Validation Workflow.
References
- 1. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 2. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. emerypharma.com [emerypharma.com]
A Comparative Guide to Butane-1,4-diyl Diacetoacetate and Butane-1,4-diyl Bis(chloroacetate) in Polymer Synthesis
In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final properties and performance of the resulting polymer. This guide provides a comprehensive comparison of two bifunctional monomers, butane-1,4-diyl diacetoacetate and butane-1,4-diyl bis(chloroacetate), for researchers, scientists, and professionals in drug development. The comparison is based on their synthesis, reactivity in polymerization, and the predicted properties of the resultant polymers, supported by established chemical principles and data from analogous systems.
Monomer Synthesis and Chemical Structures
The synthesis of these monomers typically involves the esterification of 1,4-butanediol.
This compound is synthesized from 1,4-butanediol and an acetoacetylating agent, such as diketene or ethyl acetoacetate, often through transesterification.[1] The presence of the dual acetoacetate moieties allows for a variety of chemical reactions, making it a versatile monomer.[1]
Figure 1: Chemical structure of this compound.
Butane-1,4-diyl Bis(chloroacetate) can be synthesized by the esterification of 1,4-butanediol with chloroacetic acid or a more reactive derivative like chloroacetyl chloride. This monomer contains two reactive chloroacetate groups.
Figure 2: Chemical structure of Butane-1,4-diyl bis(chloroacetate).
Polymerization Mechanisms and Experimental Protocols
The distinct functional groups of these monomers dictate their polymerization behavior.
This compound: Polycondensation via Transesterification
The acetoacetate groups of this compound can undergo transesterification with diols to form polyesters. This reaction is typically catalyzed by metal salts and driven by the removal of a small molecule byproduct, such as ethanol (when reacting with another ester) or water.
References
Performance comparison of different catalysts for Butane-1,4-diyl diacetoacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Butane-1,4-diyl diacetoacetate, a valuable crosslinking agent and intermediate in organic synthesis, is predominantly achieved through the transesterification of 1,4-butanediol with an acetoacetate ester, typically ethyl acetoacetate. The choice of catalyst is pivotal to the efficiency of this reaction, influencing yield, reaction time, and overall process sustainability. This guide provides a comparative analysis of various catalysts employed for this synthesis, supported by representative experimental data.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts for the synthesis of this compound based on available literature. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table represents a compilation of data from various sources to provide a relative performance overview.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Ethyl Acetoacetate:1,4-Butanediol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | 1-5 | 2.5 : 1 | 120-140 | 4-8 | 85-95 |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 1-5 | 2.5 : 1 | 110-130 | 3-6 | 80-90 |
| Lewis Acid | Boric Acid (H₃BO₃) | 5-10 | 2.2 : 1 | 100-120 | 6-10 | 75-85 |
| Solid Acid | Sulfated Zirconia | 10-20 (wt%) | 2.2 : 1 | 130-150 | 8-12 | 70-80 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalysts are outlined below. These protocols are based on established procedures for transesterification reactions.
General Procedure for Transesterification
The synthesis is typically carried out in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction towards completion.
1. Synthesis using p-Toluenesulfonic Acid (p-TSA) or Sulfuric Acid (H₂SO₄):
-
Reactants: 1,4-butanediol (1.0 mol), ethyl acetoacetate (2.5 mol), and p-TSA or H₂SO₄ (0.01-0.05 mol). Toluene (150 mL) is used as the solvent to facilitate azeotropic removal of ethanol.
-
Procedure:
-
The reactants and catalyst are charged into the reaction flask.
-
The mixture is heated to reflux (typically 120-140°C for p-TSA and 110-130°C for H₂SO₄).
-
The reaction progress is monitored by observing the amount of ethanol collected in the Dean-Stark trap.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent and excess ethyl acetoacetate are removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
-
2. Synthesis using Boric Acid:
-
Reactants: 1,4-butanediol (1.0 mol), ethyl acetoacetate (2.2 mol), and boric acid (0.05-0.1 mol).
-
Procedure:
-
1,4-butanediol, ethyl acetoacetate, and boric acid are combined in the reaction flask.
-
The mixture is heated to 100-120°C with vigorous stirring.
-
The reaction is maintained for 6-10 hours. The removal of ethanol can be facilitated by applying a slight vacuum or by using a Dean-Stark trap with a suitable solvent.
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the boric acid.
-
The organic layer is dried and concentrated under reduced pressure to obtain the product.
-
3. Synthesis using Solid Acid (Sulfated Zirconia):
-
Reactants: 1,4-butanediol (1.0 mol), ethyl acetoacetate (2.2 mol), and sulfated zirconia (10-20 wt% of total reactants).
-
Procedure:
-
The reactants and the solid acid catalyst are placed in the reaction vessel.
-
The mixture is heated to 130-150°C under constant stirring.
-
The reaction is allowed to proceed for 8-12 hours.
-
After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by filtration.
-
The filtrate is then worked up as described in the previous methods to isolate the final product. The catalyst can be washed, dried, and potentially reused.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified acid-catalyzed transesterification cycle for this compound synthesis.
Cross-Validation of Analytical Techniques for the Characterization of Butane-1,4-diyl diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of Butane-1,4-diyl diacetoacetate. By presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate techniques for their specific analytical needs, from routine identification to in-depth structural elucidation and purity assessment.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from various analytical techniques for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ¹H | ~2.2 | Singlet | 6H | -CH₃ (Ketone) |
| ~1.8 | Multiplet | 4H | -CH₂- (Methylene bridge) | ||
| ~3.5 | Singlet | 4H | -C(=O)CH₂C(=O)- | ||
| ¹³C NMR | ¹³C | ~30 | - | - | C H₃ (Ketone) |
| ~25 | - | - | -C H₂- (Methylene bridge) | ||
| ~50 | - | - | -C(=O)C H₂C(=O)- | ||
| ~65 | - | - | -OC H₂- (Ester) | ||
| ~167 | - | - | -C =O (Ester) |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ester) | 1735-1750 | Strong, Sharp Stretching |
| C=O (Ketone) | 1705-1725 | Strong, Sharp Stretching |
Table 3: Mass Spectrometry (MS) Data
| Predicted m/z Value | Proposed Fragment Ion |
| 258 | [M]⁺ (Molecular Ion) |
| 215 | [M - C₂H₃O]⁺ |
| 173 | [M - C₄H₅O₂]⁺ |
| 115 | [C₆H₁₁O₂]⁺ |
| 85 | [C₄H₅O₂]⁺ |
| 43 | [C₂H₃O]⁺ |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV, ELSD, or CAD |
| Application | Purity assessment, separation of impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of neat this compound directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Absorbance
Data Processing:
-
Perform a background scan with a clean ATR crystal.
-
Acquire the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
Data Processing:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and assign major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern based on the chemical structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and separate any impurities.
Instrumentation: An HPLC system with a UV detector (or ELSD/CAD for non-UV active impurities).
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (if UV active)
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of this compound.
Caption: Workflow for the cross-validation of analytical techniques.
References
A comparative study of enzymatic versus acid-catalyzed synthesis of Butane-1,4-diyl diacetoacetate
A comprehensive analysis of two primary synthetic routes to Butane-1,4-diyl diacetoacetate, a valuable crosslinking agent and intermediate in organic synthesis, reveals distinct advantages and disadvantages for both enzymatic and traditional acid-catalyzed methods. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
The synthesis of this compound is typically achieved through the transesterification of an acetoacetate ester, such as ethyl acetoacetate, with butane-1,4-diol. The core of this transformation lies in the catalytic method employed to facilitate the reaction. This guide delves into a comparative analysis of the well-established acid-catalyzed approach and the increasingly popular enzymatic method, offering insights into their reaction conditions, yields, and overall efficiency.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the enzymatic and acid-catalyzed synthesis of this compound, based on typical experimental outcomes for analogous reactions.
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Acid-Catalyzed Synthesis (e.g., Sulfuric Acid) |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Strong Acid (e.g., H₂SO₄, p-Toluenesulfonic acid) |
| Typical Yield | > 90%[1] | 70-85% |
| Reaction Temperature | 40-60 °C | 80-120 °C |
| Reaction Time | 24-72 hours | 4-12 hours |
| Catalyst Loading | 5-10% (w/w of substrates) | 1-5 mol% |
| Byproducts | Minimal | Water, potential for side-reaction products |
| Product Purity | High (often requires minimal purification) | Variable (may require extensive purification) |
| Environmental Impact | Lower (biodegradable catalyst, milder conditions) | Higher (corrosive catalyst, higher energy consumption) |
| Catalyst Reusability | Yes | No (typically neutralized and discarded) |
Experimental Protocols
Enzymatic Synthesis Protocol
This protocol describes a typical procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Butane-1,4-diol
-
Ethyl acetoacetate
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., Toluene or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
To a round-bottom flask, add butane-1,4-diol and a molar excess of ethyl acetoacetate (e.g., 1:2.5 molar ratio).
-
Add the immobilized lipase (5-10% by weight of the total substrates).
-
If using a solvent, add anhydrous toluene. For a solvent-free system, proceed to the next step.
-
(Optional) Add activated molecular sieves to the reaction mixture to remove the ethanol byproduct and drive the equilibrium towards the product.
-
The reaction mixture is stirred at a controlled temperature (typically 40-60 °C).
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the enzyme is removed by filtration. The catalyst can be washed with a suitable solvent and reused.
-
The solvent (if used) is removed under reduced pressure.
-
The resulting this compound is typically of high purity and may require minimal further purification.
Acid-Catalyzed Synthesis Protocol
This protocol outlines a general procedure for the acid-catalyzed synthesis of this compound.
Materials:
-
Butane-1,4-diol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or other acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add butane-1,4-diol, a molar excess of ethyl acetoacetate, and toluene.
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the mixture.
-
Heat the reaction mixture to reflux. The toluene-ethanol azeotrope will be collected in the Dean-Stark trap, effectively removing the ethanol byproduct and driving the reaction to completion.[2]
-
Monitor the reaction progress by observing the amount of ethanol collected or by TLC/GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product may require further purification by distillation or chromatography to remove unreacted starting materials and byproducts.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Conclusion
The choice between enzymatic and acid-catalyzed synthesis of this compound hinges on the specific priorities of the researcher or manufacturer. The enzymatic route, while potentially slower, offers significant advantages in terms of yield, product purity, and environmental sustainability. The mild reaction conditions and the reusability of the biocatalyst make it an attractive option for high-value applications where purity is paramount.
Conversely, the acid-catalyzed method provides a faster reaction time and utilizes a less expensive catalyst. However, these benefits are often offset by lower yields, the need for more rigorous purification, and the environmental concerns associated with the use and disposal of strong acids. For large-scale industrial production where cost and speed are the primary drivers, this method may still be favored, provided that efficient purification and waste management strategies are in place. As green chemistry principles become increasingly important in the pharmaceutical and chemical industries, the enzymatic synthesis of this compound is poised to become the more prevalent and preferred method.
References
Performance Benchmark: Butane-1,4-diyl Diacetoacetate-Based Polymers in Drug Delivery
An Objective Comparison with Leading Biodegradable Polymers
In the ever-evolving landscape of drug delivery, the quest for novel polymers with tailored properties remains a paramount objective for researchers and drug development professionals. This guide provides a comprehensive performance benchmark of a hypothetical butane-1,4-diyl diacetoacetate-based copolymer against established biodegradable polymers: poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL).
This compound is a versatile monomer known for its potential as a crosslinking agent, offering the ability to modify the mechanical and degradation properties of polymers.[1] For this comparative analysis, we have conceptualized a hypothetical copolymer, poly(this compound-co-ε-caprolactone) (BDD-co-PCL) . This hypothetical polymer is envisioned as a predominantly PCL-based material with a small percentage of this compound incorporated to introduce crosslinking capabilities. The inclusion of the diacetoacetate monomer is expected to influence the polymer's degradation rate, mechanical strength, and drug release profile.
This guide presents a comparative analysis of the hypothetical BDD-co-PCL against PLA, PLGA, and PCL, focusing on key performance indicators relevant to drug delivery applications. The data for PLA, PLGA, and PCL are based on typical values reported in the scientific literature, while the data for BDD-co-PCL are projected based on the expected chemical and physical changes imparted by the diacetoacetate monomer.
Comparative Performance Data
The following table summarizes the key performance parameters of the hypothetical BDD-co-PCL polymer in comparison to standard biodegradable polymers.
| Property | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) (50:50) | Poly(ε-caprolactone) (PCL) | Hypothetical BDD-co-PCL |
| Degradation Time | 12 - 24 months | 1 - 2 months | > 24 months | 18 - 30 months |
| Drug Release Profile | Slow, bulk erosion | Fast, tunable by L:G ratio | Very slow, diffusion and erosion | Slow, sustained release |
| Tensile Strength (MPa) | 40 - 70 | 40 - 55 | 20 - 40 | 25 - 45 |
| Young's Modulus (GPa) | 1.2 - 3.0 | 1.0 - 2.0 | 0.2 - 0.4 | 0.3 - 0.6 |
| Glass Transition Temp (°C) | 55 - 65 | 45 - 55 | -60 | -55 |
| Biocompatibility | Good | Good | Excellent | Expected to be good |
Experimental Protocols
The following sections detail the standardized methodologies for evaluating the key performance parameters of biodegradable polymers for drug delivery applications.
In Vitro Degradation Rate
The in vitro degradation of the polymer matrices is assessed by monitoring the change in mass over time in a simulated physiological environment.
Protocol:
-
Polymer films or microspheres of a known initial mass (W_i) are prepared.
-
The samples are sterilized, typically using ethylene oxide or gamma irradiation.
-
Each sample is placed in a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The vials are incubated at 37°C with gentle agitation.
-
At predetermined time points, samples are removed from the PBS, rinsed with deionized water, and dried to a constant weight (W_f).
-
The percentage mass loss is calculated using the formula: Mass Loss (%) = ((W_i - W_f) / W_i) * 100
References
Safety Operating Guide
Navigating the Disposal of Butane-1,4-diyl diacetoacetate: A Procedural Guide
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Butane-1,4-diyl diacetoacetate (CAS No. 13018-41-2), ensuring that operational procedures are clear, concise, and adhere to safety standards.
This compound is a chemical compound used in various research applications. According to available safety data, it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, the absence of a formal hazard classification does not negate the need for careful handling and proper disposal. Adherence to standard laboratory safety protocols and local environmental regulations is paramount.
Key Safety and Handling Information
While this compound is not classified as hazardous, general safe handling practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Quantitative Data Summary
The following table summarizes the available physical and chemical property data for this compound. Note the absence of specific toxicity or flammability limits, which aligns with its non-hazardous classification.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₆ |
| Molecular Weight | 258.27 g/mol [1] |
| CAS Number | 13018-41-2[1][2][4][5][6] |
| GHS Hazard Classification | Not Classified[1][2][3] |
| Boiling Point | 371.4°C at 760 mmHg[3] |
| Flash Point | 163.2°C[3] |
| Density | 1.133 g/cm³[3] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Ensure that safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are worn.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Labeling:
-
Clearly label the waste container with "Waste this compound" and the CAS number "13018-41-2".
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated waste storage area, away from incompatible materials.
5. Disposal:
-
Dispose of the waste through your institution's chemical waste disposal program.
-
Provide the waste management team with all available safety information, noting its non-hazardous classification.
-
Always consult and adhere to local, state, and federal environmental regulations for chemical disposal.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 13018-41-2 | Benchchem [benchchem.com]
- 5. 13018-41-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Navigating the Safe Handling of Butane-1,4-diyl diacetoacetate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential information on the personal protective equipment (PPE) required for handling Butane-1,4-diyl diacetoacetate (CAS No. 13018-41-2), along with procedural guidance for its use and disposal, fostering a secure and efficient research environment.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel well-being.[1][2]
Recommended Personal Protective Equipment
To ensure a safe working environment, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves should be worn. While specific breakthrough time data for this compound is not available, nitrile rubber gloves with a minimum thickness of 0.5 mm are recommended as a precautionary measure based on data for similar compounds.[4] |
| Body Protection | A standard laboratory coat or long-sleeved clothing is sufficient to prevent skin contact.[4] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[3] If aerosols are generated or work is performed in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
A systematic approach to the use and disposal of PPE is critical for maintaining a safe laboratory.
PPE Workflow: From Selection to Disposal
The following diagram outlines the logical steps for the proper use of personal protective equipment when handling this compound.
Experimental Protocols: Donning and Doffing PPE
Donning Procedure:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Eye Protection: Put on chemical safety goggles or glasses.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal of Contaminated Materials
Contaminated disposable PPE, such as gloves, should be placed in a designated, sealed container for chemical waste. Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
